Phenoxyacetic acid-d5
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPDWSOZIOUXRV-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595398 | |
| Record name | [(~2~H_5_)Phenyloxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154492-74-7 | |
| Record name | [(~2~H_5_)Phenyloxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Phenoxy-d5-acetic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Phenoxy-d5-acetic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document details the physicochemical characteristics of Phenoxy-d5-acetic acid, outlines a general synthesis and purification protocol, and describes its primary application as an internal standard in quantitative analysis.
Core Chemical Properties and Structure
Phenoxy-d5-acetic acid is a deuterated analog of phenoxyacetic acid, where the five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods.
Structure:
The chemical structure of Phenoxy-d5-acetic acid consists of a deuterated phenyl group linked to an acetic acid moiety through an ether bond.
Molecular Formula: C₈H₃D₅O₃[1]
Key Identifiers and Properties:
A summary of the key chemical identifiers and properties of Phenoxy-d5-acetic acid is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 154492-74-7 | [1] |
| Molecular Weight | 157.18 g/mol | [1] |
| IUPAC Name | 2-(2,3,4,5,6-pentadeuteriophenoxy)acetic acid | [1] |
| SMILES | O=C(O)COc1c(c(c(c(c1[2H])[2H])[2H])[2H])[2H] | |
| InChI | InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D | |
| Purity (by HPLC) | ≥98% (typical) | [1] |
| Isotopic Enrichment | ≥98 atom % D (typical) | |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8°C for long-term storage | [1] |
Experimental Protocols
Synthesis: Williamson Ether Synthesis
The most common and effective method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For Phenoxy-d5-acetic acid, this would involve the reaction of deuterated phenol (phenol-d6) with a haloacetic acid salt.
Reaction Scheme:
C₆D₅ONa + ClCH₂COONa → C₆D₅OCH₂COONa + NaCl
Detailed Methodology:
-
Deprotonation of Phenol-d6: In a round-bottom flask, dissolve phenol-d6 in a suitable solvent like methanol. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium phenoxide-d5 salt.
-
Reaction with Chloroacetate: To the solution of sodium phenoxide-d5, add an aqueous solution of sodium chloroacetate.
-
Reflux: Heat the reaction mixture to reflux for a period of 1 to 4 hours to ensure the completion of the reaction.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling the reaction mixture to room temperature, acidify it with a dilute strong acid, such as hydrochloric acid, to a pH of approximately 1-2. This will precipitate the Phenoxy-d5-acetic acid.
-
Extraction: Extract the product from the aqueous solution using an organic solvent like diethyl ether.
-
Purification: Wash the organic extract with water and then with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials. The product, being a carboxylic acid, will dissolve in the basic bicarbonate solution.
-
Isolation: Re-acidify the bicarbonate solution with a strong acid to precipitate the pure Phenoxy-d5-acetic acid.
-
Drying: Collect the solid product by vacuum filtration and dry it thoroughly.
Purification: Recrystallization
For higher purity, the synthesized Phenoxy-d5-acetic acid can be further purified by recrystallization.
Detailed Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good starting point for phenoxyacetic acids.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The decrease in solubility will cause the pure Phenoxy-d5-acetic acid to crystallize. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them completely.
Analytical Characterization: NMR and Mass Spectrometry
The structure and purity of the synthesized Phenoxy-d5-acetic acid should be confirmed using modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons and a singlet for the carboxylic acid proton. The aromatic region should be devoid of signals, confirming the complete deuteration of the phenyl ring.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbon, the methylene carbon, and the carbons of the phenyl ring. The signals for the deuterated carbons will be split into multiplets due to C-D coupling.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of Phenoxy-d5-acetic acid (157.18 g/mol ).
-
Application in Quantitative Analysis: Internal Standard in LC-MS/MS
The primary application of Phenoxy-d5-acetic acid is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its chemical behavior is nearly identical to the non-deuterated analyte, but its increased mass allows it to be distinguished by the mass spectrometer. This co-elution and differential detection enable accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.
Experimental Workflow: Quantification of Analytes using a Deuterated Internal Standard
The following diagram illustrates a typical workflow for the quantification of an analyte (e.g., a drug, metabolite, or environmental contaminant) in a complex matrix using Phenoxy-d5-acetic acid as an internal standard.
Caption: A generalized workflow for quantitative analysis using an internal standard.
Detailed Methodology for LC-MS/MS Quantification:
-
Sample Preparation:
-
A known amount of Phenoxy-d5-acetic acid (the internal standard) is added to the sample matrix (e.g., plasma, urine, water) containing the analyte of interest.
-
The analyte and the internal standard are co-extracted from the matrix using an appropriate technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]
-
-
LC-MS/MS Analysis:
-
The extracted sample is injected into a liquid chromatograph.
-
The analyte and the internal standard, having very similar chemical properties, will co-elute from the chromatography column.
-
The eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
-
Data Analysis:
-
The peak areas for both the analyte and the internal standard are integrated from the resulting chromatograms.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is calculated.
-
This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
This in-depth guide provides essential technical information for researchers and professionals working with Phenoxy-d5-acetic acid. The detailed protocols and workflow descriptions are intended to facilitate its effective use in the laboratory.
References
Synthesis and Isotopic Purity of Phenoxy-d5-acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Phenoxy-d5-acetic acid. This deuterated analog of phenoxyacetic acid is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based bioanalysis. This document outlines a detailed synthetic protocol, methods for determining isotopic purity, and presents the corresponding data in a structured format.
Synthesis of Phenoxy-d5-acetic Acid
The synthesis of Phenoxy-d5-acetic acid is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of phenol-d6 (sodium phenoxide-d5) acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid.
A general procedure for the synthesis of phenoxyacetic acid involves the reaction of phenol with monochloroacetic acid in the presence of a base, such as sodium hydroxide.[2][3] For the synthesis of the deuterated analogue, phenol-d6 is used as the starting material.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established methods for the synthesis of phenoxyacetic acid.[2][3]
Materials:
-
Phenol-d6 (C₆D₆O)
-
Chloroacetic acid (ClCH₂COOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Preparation of Sodium Phenoxide-d5: In a round-bottom flask, dissolve a specific molar equivalent of phenol-d6 in a minimal amount of deionized water. While stirring, slowly add an equimolar amount of a concentrated sodium hydroxide solution. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature. The resulting solution contains sodium phenoxide-d5.
-
Reaction with Chloroacetic Acid: To the solution of sodium phenoxide-d5, add a slight molar excess of chloroacetic acid. The mixture is then heated to reflux for several hours to ensure the completion of the reaction.[3]
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is acidified with 2 M hydrochloric acid to a pH of approximately 2. This protonates the carboxylate to form the free acid and precipitates the crude Phenoxy-d5-acetic acid.
-
Extraction: The aqueous mixture is then extracted with diethyl ether. The organic layers are combined and washed with a saturated sodium bicarbonate solution to separate the desired carboxylic acid from any unreacted phenol-d6.
-
Purification: The bicarbonate layer, containing the sodium salt of Phenoxy-d5-acetic acid, is acidified with 2 M HCl to re-precipitate the product. The solid is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield the purified Phenoxy-d5-acetic acid.
Quantitative Data:
The following table summarizes typical quantitative data for the synthesis of Phenoxy-d5-acetic acid.
| Parameter | Value | Reference |
| Starting Material | Phenol-d6 | N/A |
| Reagent | Chloroacetic acid | N/A |
| Typical Yield | 70-80% | [3] |
| Chemical Purity (by HPLC) | >99% | [4] |
Isotopic Purity Analysis
The determination of the isotopic purity of deuterated compounds is crucial for their application, especially in quantitative mass spectrometry. It is practically impossible to synthesize a compound with 100% isotopic enrichment. The final product will inevitably contain a distribution of isotopologues (molecules with different numbers of deuterium atoms). The primary techniques for assessing isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound.[5] By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of each isotopologue can be quantified.
Experimental Protocol: UPLC-HRMS
-
Sample Preparation: A dilute solution of Phenoxy-d5-acetic acid is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Chromatography: The sample is injected into a UPLC system to separate the analyte from any impurities.
-
Mass Spectrometry: The eluent is introduced into a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer). The instrument is operated in a high-resolution full-scan mode to acquire the mass spectrum of the molecular ion region.
-
Data Analysis: The relative intensities of the peaks corresponding to the different isotopologues (d0 to d5) are measured. The isotopic purity is calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.
Isotopic Distribution Data (Representative):
| Isotopologue | Mass (Da) | Relative Abundance (%) |
| d0 (C₈H₈O₃) | 152.0473 | < 0.1 |
| d1 (C₈H₇DO₃) | 153.0536 | < 0.5 |
| d2 (C₈H₆D₂O₃) | 154.0599 | < 1.0 |
| d3 (C₈H₅D₃O₃) | 155.0662 | ~ 2.0 |
| d4 (C₈H₄D₄O₃) | 156.0725 | ~ 5.0 |
| d5 (C₈H₃D₅O₃) | 157.0787 | > 90.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides complementary information on the isotopic purity and confirms the location of the deuterium atoms.
-
¹H NMR: In the ¹H NMR spectrum of Phenoxy-d5-acetic acid, the signals corresponding to the aromatic protons will be absent or significantly reduced in intensity, confirming the deuteration of the phenyl ring. The presence of residual proton signals can be used to estimate the degree of deuteration.
-
²H NMR: A ²H (deuterium) NMR spectrum will show a signal corresponding to the deuterium atoms on the phenyl ring, providing direct evidence of deuteration.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms of the phenoxy and acetic acid moieties. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.
Visualized Workflows
The following diagrams illustrate the synthesis and analytical workflows described in this guide.
Caption: Synthetic workflow for Phenoxy-d5-acetic acid.
Caption: Analytical workflow for isotopic purity determination.
References
Technical Guide: Phenoxy-d5-acetic acid in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxy-d5-acetic acid is the deuterated form of phenoxyacetic acid, a compound belonging to the class of phenoxy herbicides. Due to its isotopic labeling, Phenoxy-d5-acetic acid serves as an ideal internal standard for the accurate quantification of phenoxyacetic acid and its analogues in various complex matrices. Its physical and chemical properties closely mirror those of the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, which corrects for matrix effects and variations in instrument response. This guide provides an in-depth overview of its properties, applications, and the methodologies for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Properties of Phenoxy-d5-acetic acid
The fundamental properties of Phenoxy-d5-acetic acid are essential for its application as an analytical standard.
| Property | Value |
| CAS Number | 154492-74-7[1] |
| Molecular Formula | C₈H₃D₅O₃ |
| Molecular Weight | 157.18 g/mol [1] |
| Synonyms | 2-(2,3,4,5,6-pentadeuteriophenoxy)acetic acid, Phenoxy-d5-ethanoic Acid |
| Appearance | White to off-white solid |
| Storage | 2-8°C for long-term storage |
Application in Quantitative Analysis via LC-MS/MS
Phenoxy-d5-acetic acid is predominantly used as an internal standard in isotope dilution mass spectrometry for the precise measurement of phenoxyacetic acid herbicides in environmental and biological samples. The methodology leverages the high sensitivity and selectivity of LC-MS/MS, particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Mass Spectrometry Parameters
Accurate quantification relies on specific MRM transitions for both the target analyte (Phenoxyacetic acid) and the internal standard (Phenoxy-d5-acetic acid). The analysis is typically performed in negative electrospray ionization (ESI) mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenoxyacetic acid | 151.0 | 93.0 | Not specified |
| Phenoxy-d5-acetic acid | 156.1 | 98.0 | Not specified |
Note: While specific collision energies are instrument-dependent and require optimization, the provided precursor-product ion pairs are characteristic for fragmentation.
Experimental Protocols
Below is a detailed protocol for the analysis of phenoxyacetic acid in water samples using Phenoxy-d5-acetic acid as an internal standard. This protocol is a synthesis of methodologies reported in analytical literature.
Standard Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of phenoxyacetic acid and Phenoxy-d5-acetic acid in HPLC-grade methanol at a concentration of 100 µg/mL.
-
Working Standard Solutions: Create a mixed working standard solution containing the unlabeled phenoxyacetic acid at various concentrations (e.g., 10, 50, 100, 500 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of Phenoxy-d5-acetic acid at a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples and calibration standards.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Acidification: Acidify water samples (e.g., 500 mL) to a pH below 3 with an acid like formic acid.
-
Spiking: Add a known volume of the Phenoxy-d5-acetic acid internal standard solution to each sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified deionized water.
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a steady flow rate.
-
Washing: Wash the cartridge with deionized water to remove interferences.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.
-
Elution: Elute the analytes from the cartridge using a suitable solvent like methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL).
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over a run time of approximately 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Gas Temperature: ~350°C.
-
Gas Flow: Instrument-specific optimized values for nebulizer and drying gases.
-
Capillary Voltage: ~3.0 - 4.0 kV.
-
Visualizations
Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for quantifying phenoxyacetic acid using Phenoxy-d5-acetic acid as an internal standard.
Caption: Workflow for phenoxyacetic acid analysis using an internal standard.
Conceptual Fragmentation Pathway
This diagram shows the conceptual fragmentation of phenoxyacetic acid and its deuterated analog in the mass spectrometer, which forms the basis of the MRM experiment.
Caption: Fragmentation pathway for MRM analysis.
References
A Technical Guide to the Physical and Chemical Stability of Phenoxy-d5-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical stability of Phenoxy-d5-acetic acid (CAS No. 154492-74-7), a deuterated analog of Phenoxyacetic acid. As a stable isotope-labeled compound, its integrity is paramount for its use in research and development, particularly in metabolic tracing and as an internal standard in quantitative analyses. This document outlines its known physical properties, potential degradation pathways, and recommended protocols for stability assessment.
Compound Overview
Phenoxy-d5-acetic acid is a derivative of glycolic acid where the phenyl group is perdeuterated. Stable isotope labeling, such as with deuterium (²H or D), provides a valuable tool for researchers by allowing the molecule to be traced and differentiated from its endogenous counterparts using mass spectrometry.[1][2] The stability of these labels is critical to ensure the accuracy and reproducibility of experimental results.[1]
Physical and Chemical Properties
Specific experimental data for the physical properties of Phenoxy-d5-acetic acid are not extensively available in public literature. However, the properties of its non-deuterated analog, Phenoxyacetic acid, provide a strong basis for its expected characteristics. Deuteration can slightly alter physical properties such as melting point, boiling point, and acidity.[3][4] For instance, deuteration is known to slightly decrease the acidity of carboxylic acids.[4]
Table 1: Physical and Chemical Properties of Phenoxy-d5-acetic Acid and its Non-Deuterated Analog.
| Property | Phenoxy-d5-acetic Acid | Phenoxyacetic Acid (Non-Deuterated Analog) |
| CAS Number | 154492-74-7[3][5] | 122-59-8[2][6][7] |
| Molecular Formula | C₈H₃D₅O₃ | C₈H₈O₃[6][7] |
| Molecular Weight | ~157.18 g/mol [3] | 152.15 g/mol [6][7] |
| Appearance | Not specified (likely a white to off-white solid) | White to off-white crystalline solid[7] |
| Melting Point | Not specified | 98-100 °C[2] |
| Boiling Point | Not specified | 285 °C[2] |
| pKa | Not specified (expected to be slightly higher than 3.17) | 3.17 (at 25 °C)[2] |
| Solubility | Not specified | Limited solubility in cold water; soluble in ethanol, ether, and acetone.[7] |
Chemical Stability and Degradation
The chemical stability of Phenoxy-d5-acetic acid is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The primary concerns for its stability are chemical degradation of the molecule and isotopic exchange of the deuterium labels.[8]
Potential Degradation Pathways
Based on the known behavior of phenoxy acids, the following degradation pathways are plausible for Phenoxy-d5-acetic acid:
-
Hydrolysis: The ether linkage in phenoxyacetic acid derivatives can be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into deuterated phenol (phenol-d5) and glycolic acid. The rate of hydrolysis for phenoxy acids generally increases with higher temperatures and in alkaline conditions.[9]
-
Oxidation: Oxidative degradation can occur, potentially leading to the formation of hydroxylated species on the deuterated phenyl ring or other oxidative cleavage products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation.[9] For drug substances, photostability testing is a key part of forced degradation studies.[10]
-
Thermal Degradation: High temperatures can lead to decarboxylation or other decomposition reactions.
Isotopic Stability
A crucial aspect of stability for deuterated compounds is the potential for hydrogen/deuterium (H/D) exchange. The deuterium atoms on the aromatic ring of Phenoxy-d5-acetic acid are generally stable and not readily exchangeable under typical analytical and storage conditions. However, extreme pH or temperature conditions could potentially facilitate this exchange, compromising the isotopic purity of the compound. The deuterium should not be placed on heteroatoms like oxygen or nitrogen, as they are readily exchangeable.[1]
Recommended Storage and Handling
Based on supplier recommendations and safety data sheets, the following storage and handling procedures are advised:
-
Storage Temperature: Recommendations vary between room temperature and refrigeration (2-8°C).[3][5] For long-term storage, refrigeration at 2-8°C is advisable to minimize potential degradation.[3]
-
Light: Store protected from light to prevent photolytic degradation.
-
Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere to protect from moisture and oxidation.
-
Incompatibilities: Avoid strong oxidizing agents, reducing agents, and strong bases.[2][11]
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of Phenoxy-d5-acetic acid should involve forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. These studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods.[12]
Forced Degradation (Stress Testing)
Forced degradation studies should be performed on a single batch of the compound to evaluate its intrinsic stability.[10]
Table 2: Recommended Conditions for Forced Degradation Studies.
| Stress Condition | Proposed Methodology | Purpose |
| Acid Hydrolysis | Dissolve in 0.1 M HCl; incubate at 60°C for up to 7 days. | To assess stability in acidic conditions and identify acid-induced degradants. |
| Base Hydrolysis | Dissolve in 0.1 M NaOH; incubate at room temperature for up to 7 days. | To assess stability in alkaline conditions and identify base-induced degradants. |
| Oxidation | Treat with 3% H₂O₂ at room temperature. | To evaluate susceptibility to oxidative degradation. |
| Thermal Stress | Expose the solid compound to 60-80°C. | To determine the impact of heat on stability.[12] |
| Photostability | Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). | To identify any potential photolytic degradation products. |
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection (LC-MS), is required to separate and quantify Phenoxy-d5-acetic acid from its potential degradation products.[13]
-
Chromatography: A reverse-phase HPLC method should be developed to achieve baseline separation of the parent compound from all significant degradants.
-
Detection: Mass spectrometry is essential for monitoring the isotopic purity (deuterium retention) and identifying the mass of any degradation products. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition of degradants.[8]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR can be used to assess the degree and position of deuteration and to detect any H/D exchange.[8]
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a forced degradation study.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Phenoxyacetic acid | 122-59-8 [chemicalbook.com]
- 3. clearsynth.com [clearsynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetic acid, phenoxy- [webbook.nist.gov]
- 8. Phenoxy-d5-acetic Acid | CDN-D-6655-0.1G | LGC Standards [lgcstandards.com]
- 9. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajpsonline.com [ajpsonline.com]
- 11. hpc-standards.us [hpc-standards.us]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Phenoxy-d5-acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Phenoxy-d5-acetic acid (CAS No. 154492-74-7). Due to the limited availability of public domain spectra for the deuterated species, this document presents detailed spectroscopic data for the non-labeled analogue, Phenoxyacetic acid (CAS No. 122-59-8), and discusses the anticipated spectral modifications resulting from isotopic labeling. The guide includes structured data tables, detailed experimental protocols, and a logical workflow for spectroscopic analysis.
Introduction
Phenoxy-d5-acetic acid is a stable, isotopically labeled form of Phenoxyacetic acid, where the five hydrogen atoms on the phenyl ring are replaced with deuterium. Its molecular formula is C₈H₃D₅O₃, and it has a molecular weight of approximately 157.18 g/mol .[1][2] Such labeled compounds are invaluable in various research applications, including reaction mechanism studies, metabolic pathway elucidation, and as internal standards in quantitative mass spectrometry.[1] Accurate characterization using spectroscopic methods is critical to confirm isotopic purity and structural integrity.
Spectroscopic Data Presentation
The following sections summarize the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for Phenoxyacetic acid. The expected variations for Phenoxy-d5-acetic acid are described.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure.
Expected Spectral Differences for Phenoxy-d5-acetic acid:
-
¹H NMR: The signals corresponding to the aromatic protons (typically in the 6.9-7.4 ppm range) will be absent. The only remaining signals will be for the methylene (-CH₂-) and carboxylic acid (-COOH) protons.
-
¹³C NMR: The signals for the deuterated aromatic carbons will appear as triplets (due to spin-coupling with deuterium, which has a spin I=1) and will be shifted slightly upfield. The C-D vibrations will also be different.
Table 1: ¹H NMR Data for Phenoxyacetic acid [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~7.35 - 7.25 | Multiplet | 2H | Ar-H (meta) |
| ~7.00 - 6.90 | Multiplet | 3H | Ar-H (ortho, para) |
| ~4.65 | Singlet | 2H | -OCH₂- |
Table 2: ¹³C NMR Data for Phenoxyacetic acid [4]
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | -COOH |
| ~157.5 | Ar-C-O |
| ~129.5 | Ar-CH (meta) |
| ~121.5 | Ar-CH (para) |
| ~114.5 | Ar-CH (ortho) |
| ~65.0 | -OCH₂- |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and elemental composition.
Expected Spectral Differences for Phenoxy-d5-acetic acid:
-
The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ will be observed at an m/z value 5 units higher than that of the unlabeled compound due to the five deuterium atoms. The expected exact mass is 157.0787.[5]
-
Fragment ions containing the deuterated phenyl ring will also show a corresponding mass shift. For example, the phenoxy radical fragment ([C₆D₅O]⁺) would be expected at m/z 99, compared to m/z 94 for the unlabeled species.
Table 3: Mass Spectrometry Data for Phenoxyacetic acid (Electron Ionization) [6]
| m/z | Relative Intensity (%) | Assignment (Proposed Fragment) |
| 152 | 90 | [M]⁺ (Molecular Ion) |
| 107 | 100 | [M - COOH]⁺ |
| 94 | 24 | [C₆H₅OH]⁺ |
| 77 | 93 | [C₆H₅]⁺ |
| 65 | 18 | [C₅H₅]⁺ |
| 51 | 17 | [C₄H₃]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected Spectral Differences for Phenoxy-d5-acetic acid:
-
The aromatic C-H stretching vibrations, typically seen just above 3000 cm⁻¹, will be replaced by C-D stretching vibrations at a lower frequency (around 2200-2300 cm⁻¹).
-
The aromatic C-H bending vibrations (out-of-plane) in the 900-690 cm⁻¹ region will be shifted to lower wavenumbers.
Table 4: IR Spectroscopy Data for Phenoxyacetic acid [7][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~3060 | Medium | C-H stretch (Aromatic) |
| ~2930 | Medium | C-H stretch (Aliphatic) |
| 1700-1730 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1490 | Medium-Strong | C=C stretch (Aromatic Ring) |
| ~1240 | Strong | C-O stretch (Ether & Carboxylic Acid) |
| ~750, ~690 | Strong | C-H bend (Aromatic, out-of-plane) |
Experimental Protocols
The following are generalized methodologies for the spectroscopic analysis of solid organic compounds like Phenoxy-d5-acetic acid.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.[9]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube.[10] Place the tube into the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Instrument parameters such as the number of scans, acquisition time, and relaxation delay should be optimized to obtain a good signal-to-noise ratio.
Mass Spectrometry Protocol
For a non-volatile organic acid, Electrospray Ionization (ESI) is a suitable technique.[10]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile/water mixtures.[11]
-
Instrumentation: The sample solution can be introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation prior to analysis.[12]
-
Data Acquisition: Set the mass spectrometer to operate in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻. Acquire the mass spectrum over a suitable m/z range (e.g., 50-400 amu) to observe the molecular ion and any characteristic fragment ions.[10]
IR Spectroscopy Protocol
For a solid sample, the KBr pellet or Attenuated Total Reflectance (ATR) method is commonly used.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[13]
-
Data Acquisition: Place the KBr pellet in the sample holder or apply pressure to the sample on the ATR crystal.[10] Record a background spectrum (of the empty spectrometer or blank KBr pellet). Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[14]
Mandatory Visualization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an isotopically labeled compound such as Phenoxy-d5-acetic acid.
Caption: A workflow for the spectroscopic characterization of Phenoxy-d5-acetic acid.
References
- 1. clearsynth.com [clearsynth.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Phenoxyacetic acid(122-59-8) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Phenoxy-d5-acetic Acid | CAS 154492-74-7 | LGC Standards [lgcstandards.com]
- 6. Acetic acid, phenoxy- [webbook.nist.gov]
- 7. Acetic acid, phenoxy- [webbook.nist.gov]
- 8. Phenoxyacetic acid(122-59-8) IR Spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. biocompare.com [biocompare.com]
- 13. amherst.edu [amherst.edu]
- 14. Experimental Design [web.mit.edu]
The Evolving Landscape of Research: A Technical Guide to the Application of Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of scientific advancement, the demand for analytical precision and accuracy is paramount. Deuterated standards, molecules where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, have emerged as indispensable tools across a multitude of research disciplines. Their unique ability to serve as ideal internal standards in mass spectrometry-based analyses has revolutionized quantitative studies, while their utility as metabolic tracers is unlocking new insights into complex biological systems. This in-depth technical guide explores the core and emerging applications of deuterated standards, providing detailed experimental protocols, comparative quantitative data, and visual workflows to empower researchers in leveraging this powerful technology.
The Gold Standard in Quantitative Analysis: Isotope Dilution Mass Spectrometry
The foundational application of deuterated standards lies in Isotope Dilution Mass Spectrometry (IDMS).[1] In this technique, a known amount of a deuterated analog of the target analyte is introduced into the sample at the earliest stage of analysis.[1] Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization efficiency and matrix effects in the mass spectrometer.[2] This allows for the correction of variability that can arise during sample preparation, matrix effects, and instrument drift, thereby significantly enhancing the precision and accuracy of quantitative assays.[2] The mass spectrometer can distinguish between the analyte and the deuterated standard due to the mass difference, enabling accurate quantification based on the ratio of their signals.[1]
Emerging Applications in New Research Frontiers
The utility of deuterated standards extends far beyond simple quantification, with researchers continually finding innovative applications in burgeoning fields of study.
Metabolomics and Lipidomics: Tracing Metabolic Fates
Deuterated compounds are powerful tracers for elucidating the intricate pathways of metabolism.[3] By introducing a deuterated substrate, such as a fatty acid or glucose, into a biological system, researchers can track the incorporation of deuterium into various downstream metabolites.[4] This approach, known as metabolic flux analysis, provides a dynamic view of cellular metabolism and is instrumental in understanding disease states and the effects of therapeutic interventions.[3] In lipidomics, deuterated fatty acids are used to trace their absorption, distribution, metabolism, and incorporation into complex lipids.[4]
Proteomics: Unraveling Protein Dynamics
In proteomics, metabolic labeling with heavy water (D₂O) or deuterated amino acids allows for the study of protein homeostasis (proteostasis) in vivo.[5][6] By providing enriched water or amino acids in the diet, researchers can monitor the rate of protein synthesis and degradation by measuring the incorporation of deuterium into newly synthesized proteins over time.[5] This technique is cost-effective and enables the analysis of the entire proteome's dynamics, offering insights into diseases associated with dysregulated proteostasis, such as neurodegenerative diseases.[5][7]
Environmental Analysis: Enhancing Pollutant Detection
The accurate quantification of pollutants in complex environmental matrices like water, soil, and air is critical for environmental monitoring and regulatory compliance.[1] Deuterated analogs of environmental contaminants, such as pesticides, pharmaceuticals, and volatile organic compounds (VOCs), serve as robust internal standards in GC-MS and LC-MS methods.[1] Their use compensates for matrix effects and procedural losses during sample extraction and analysis, leading to highly reliable and defensible data for risk assessment.[1]
Drug Discovery and Development: Improving Pharmacokinetics
Deuteration of drug molecules is a novel strategy to enhance their pharmacokinetic properties.[8][9] By strategically replacing hydrogen with deuterium at sites of metabolic attack, the carbon-deuterium bond's greater strength can slow down the rate of drug metabolism.[10] This "kinetic isotope effect" can lead to a longer drug half-life, increased drug exposure, and a reduction in the formation of potentially toxic metabolites, ultimately allowing for less frequent dosing and an improved safety profile.[3][10]
Data Presentation: Quantitative Comparison of Deuterated Standards
The use of deuterated internal standards significantly improves the accuracy and precision of quantitative analyses. The following tables summarize key performance metrics from various applications.
Table 1: Performance of Deuterated vs. Non-Deuterated Internal Standards
| Performance Metric | Deuterated Internal Standard | Non-Deuterated (e.g., ¹³C-labeled) Internal Standard | Reference |
| Accuracy | Can be slightly lower due to potential chromatographic shifts and H/D exchange. | Generally provides higher accuracy due to greater chemical stability. | [11] |
| Precision (%RSD) | Typically <15% | Typically <15% | [12] |
| Matrix Effect | Effectively compensates for ion suppression/enhancement. | Excellent compensation for matrix effects. | [12] |
| Cost-Effectiveness | Generally more cost-effective to synthesize. | Typically more expensive to synthesize. | [13] |
Table 2: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
| Drug | Parameter | Non-Deuterated | Deuterated | Fold Change | Reference |
| Tetrabenazine | AUC (ng·h/mL) | 13.6 ± 4.5 | 30.1 ± 10.1 | 2.2 | [12] |
| Cmax (ng/mL) | 2.1 ± 0.8 | 3.0 ± 1.1 | 1.4 | [12] | |
| t½ (h) | 2.9 ± 0.8 | 4.9 ± 1.2 | 1.7 | [12] | |
| Methadone | AUC (ng·h/mL) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 | [14] |
| Cmax (ng/mL) | 4.4-fold lower | [14] | |||
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of deuterated standards in research.
General Protocol for Quantitative Analysis using LC-MS/MS
-
Sample Preparation:
-
To a specific volume of biological matrix (e.g., 100 µL of plasma), add a known amount of the deuterated internal standard solution.[12]
-
Perform protein precipitation by adding a threefold volume of a cold organic solvent (e.g., acetonitrile).[12]
-
Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[12]
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable column (e.g., C18) and mobile phase gradient to resolve the analyte from other matrix components.
-
Detect the analyte and its deuterated internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[12]
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[12]
-
Protocol for Metabolic Labeling in Proteomics (SILAC)
-
Cell Culture:
-
Grow two populations of cells in parallel. One population is cultured in a "light" medium containing natural amino acids, while the other is cultured in a "heavy" medium where one or more essential amino acids (e.g., lysine, arginine) are replaced with their deuterated or ¹³C/¹⁵N-labeled counterparts.[15]
-
Allow the cells to undergo at least five to six doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.[16]
-
-
Sample Preparation:
-
After the desired experimental treatment, harvest both the "light" and "heavy" cell populations.
-
Combine equal amounts of protein from both populations.[17]
-
Perform in-solution or in-gel digestion of the combined protein mixture using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labeling.
-
-
Data Analysis:
-
Quantify the relative abundance of proteins between the two cell populations by comparing the signal intensities of the "light" and "heavy" peptide pairs.[15]
-
Mandatory Visualizations
Diagrams are provided to illustrate key workflows and concepts.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Caption: Workflow for metabolic flux analysis using a deuterated tracer.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic labeling with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 17. youtube.com [youtube.com]
Unraveling the Isotope Effects of Phenoxy-d5-acetic Acid in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of isotope effects observed for Phenoxy-d5-acetic acid in mass spectrometry. Detailing experimental methodologies, quantitative data, and the underlying metabolic context, this document serves as a comprehensive resource for professionals in drug development and scientific research.
Introduction to Isotope Effects in Mass Spectrometry
Isotope effects in mass spectrometry are the variations in physicochemical properties that arise from the substitution of an atom with one of its isotopes. In the case of Phenoxy-d5-acetic acid, the five hydrogen atoms on the phenyl ring are replaced with deuterium. This substitution leads to a predictable increase in molecular weight, which is the primary and most utilized isotope effect in quantitative mass spectrometry. However, more subtle secondary isotope effects can also be observed, such as shifts in chromatographic retention time and alterations in fragmentation patterns upon collision-induced dissociation. Understanding and accounting for these effects is crucial for the development of robust and accurate analytical methods.
Phenoxy-d5-acetic acid is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of its non-labeled counterpart, phenoxyacetic acid.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, thus providing superior accuracy and precision.[2][3]
Quantitative Data: Mass Spectral and Chromatographic Isotope Effects
The primary isotope effect of Phenoxy-d5-acetic acid is the mass shift of +5 Da compared to phenoxyacetic acid. This allows for the simultaneous detection and differentiation of the analyte and the internal standard by the mass spectrometer.
Mass Spectrometry Data
The mass spectrum of unlabeled phenoxyacetic acid, obtained from the NIST database, provides a reference for understanding its fragmentation. When subjected to mass spectrometry, particularly with techniques like electrospray ionization (ESI), phenoxyacetic acid can be readily deprotonated to form the [M-H]⁻ ion.
Table 1: Key Mass Spectral Data for Phenoxyacetic Acid and Phenoxy-d5-acetic Acid
| Compound | Molecular Formula | Exact Mass (Da) | [M-H]⁻ Ion (m/z) |
| Phenoxyacetic Acid | C₈H₈O₃ | 152.0473[4] | 151.0395 |
| Phenoxy-d5-acetic Acid | C₈H₃D₅O₃ | 157.0787 | 156.0709 |
Chromatographic Isotope Effect
A secondary isotope effect can manifest as a shift in retention time during chromatographic separation. Deuterated compounds often elute slightly earlier than their non-deuterated analogs in reversed-phase liquid chromatography.[6][7][8] This is attributed to the subtle differences in intermolecular interactions between the analyte and the stationary phase due to the presence of deuterium. While the exact retention time shift for Phenoxy-d5-acetic acid will depend on the specific chromatographic conditions (e.g., column chemistry, mobile phase composition, and gradient), it is a factor to consider during method development. However, in many applications using modern ultra-high-performance liquid chromatography (UHPLC) with fast gradients, this shift may be minimal.[6]
Experimental Protocols
The following sections outline typical experimental methodologies for the analysis of phenoxyacetic acid using Phenoxy-d5-acetic acid as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the cleanup and concentration of phenoxyacetic acids from biological matrices like urine.[1]
Protocol:
-
Sample Pre-treatment: Acidify the urine sample to ensure phenoxyacetic acid is in its protonated form.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Table 2: Typical LC-MS/MS Parameters for Phenoxyacetic Acid Analysis [1]
| Parameter | Setting |
| Liquid Chromatography | |
| UPLC System | ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |
| Column Temperature | 60 °C |
| Mobile Phase A | 0.5% Formic acid in water |
| Mobile Phase B | 0.5% Formic acid in acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 100 µL |
| Mass Spectrometry | |
| MS System | Xevo TQ-S or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Capillary Voltage | 2.0 kV |
| Cone Voltage | 20.0 V |
| Desolvation Temperature | 550 °C |
| Desolvation Gas Flow | 1100 L/hr |
| Cone Gas Flow | 50 L/hr |
| Analysis Mode | Selected Reaction Monitoring (SRM) |
The specific SRM transitions for phenoxyacetic acid and Phenoxy-d5-acetic acid would need to be optimized on the specific instrument used.
Metabolic Pathway of Phenoxyacetic Acid in Humans
Phenoxyacetic acid is a known human metabolite of 2-phenoxyethanol, a compound commonly used as a preservative in cosmetics and other products.[9][10][11][12][13] The metabolic pathway involves the oxidation of 2-phenoxyethanol. Further metabolism of phenoxyacetic acid can also occur.
The diagram above illustrates the primary metabolic conversion of 2-phenoxyethanol to phenoxyacetic acid, which is then a substrate for further hydroxylation before excretion.[9][11][12][13]
Experimental Workflow for Quantitative Analysis
The following diagram outlines a typical workflow for the quantitative analysis of phenoxyacetic acid in a biological sample using Phenoxy-d5-acetic acid as an internal standard.
Conclusion
The use of Phenoxy-d5-acetic acid as an internal standard in mass spectrometric assays for phenoxyacetic acid is a well-established and robust practice. The primary isotope effect, a mass shift of +5 Da, allows for clear differentiation from the analyte. While secondary isotope effects, such as minor shifts in retention time, can occur, they are generally manageable with appropriate chromatographic methods. A thorough understanding of the metabolic pathways of precursor compounds like 2-phenoxyethanol is essential for interpreting the presence and concentration of phenoxyacetic acid in biological samples. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists to develop and implement accurate and reliable quantitative methods for phenoxyacetic acid.
References
- 1. Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. lcms.cz [lcms.cz]
- 4. Acetic acid, phenoxy- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solutions.shimadzu.co.jp [solutions.shimadzu.co.jp]
- 8. accta.com [accta.com]
- 9. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Percutaneous penetration of 2-phenoxyethanol through rat and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dermal penetration of 2-phenoxyethanol in humans: in vivo metabolism and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Commercial availability and suppliers of Phenoxy-d5-acetic acid
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability, synthesis, and analytical applications of Phenoxy-d5-acetic acid. This deuterated internal standard is a crucial tool in quantitative mass spectrometry-based studies, offering enhanced accuracy and reliability in the analysis of its non-labeled counterpart, phenoxyacetic acid, and related compounds.
Commercial Availability and Suppliers
Phenoxy-d5-acetic acid is commercially available from a number of specialized chemical suppliers. These companies offer the compound in various quantities and purities, often accompanied by a Certificate of Analysis. Researchers should always consult the supplier's documentation for detailed specifications.
| Supplier | Product Code(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Clearsynth | CS-T-60358 | 154492-74-7 | C₈H₃D₅O₃ | 157.18 | 99.77% by HPLC[1] | Labeled compound for reaction mechanism studies. |
| LGC Standards | CDN-D-6655 | 154492-74-7 | C₈²H₅H₃O₃ | 157.0787 | Not specified | Available in various pack sizes. |
| HPC Standards Inc. | 682889 | 154492-74-7 | C₈H₃D₅O₃ | 157.18 | Not specified | Safety Data Sheet available.[2] |
| Toronto Research Chemicals (via Fisher Scientific) | Not specified | 154492-74-7 | Not specified | Not specified | Not specified | Available in 50mg quantities. |
| ChemNet | Not specified | 154492-74-7 | C₈H₃D₅O₃ | 157.1781 | Not specified | Lists Toronto Research Chemicals as a supplier. |
Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-(2,3,4,5,6-pentadeuteriophenoxy)acetic acid[1] |
| CAS Number | 154492-74-7 |
| Molecular Formula | C₈H₃D₅O₃ |
| Molecular Weight | 157.18 g/mol [1] |
| Appearance | White crystalline powder (based on unlabeled compound) |
| Storage | Store at 2-8°C for long-term storage.[1] |
Synthesis Protocol: Williamson Ether Synthesis
Reaction:
Caption: Williamson Ether Synthesis of Phenoxy-d5-acetic acid.
Materials:
-
Phenol-d6
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid (ClCH₂COOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
Formation of Sodium Phenoxide-d5: In a suitable reaction vessel, dissolve phenol-d6 in an aqueous solution of sodium hydroxide to form sodium phenoxide-d5.
-
Reaction with Chloroacetate: Prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with sodium hydroxide. Add the sodium chloroacetate solution to the sodium phenoxide-d5 solution.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the reaction to completion.[5]
-
Work-up:
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude Phenoxy-d5-acetic acid.
-
Extract the product into diethyl ether.
-
Wash the ether layer with water and then with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and re-acidify with hydrochloric acid to precipitate the purified Phenoxy-d5-acetic acid.
-
-
Purification: The precipitated product can be further purified by recrystallization from hot water or another suitable solvent.
-
Drying: Dry the purified crystals under vacuum.
Analytical Applications and Experimental Protocols
The primary application of Phenoxy-d5-acetic acid is as an internal standard in analytical chemistry, particularly for quantification using mass spectrometry. Its chemical and physical properties are nearly identical to its non-deuterated analog, but its increased mass allows it to be distinguished in a mass spectrometer. This makes it an ideal tool to correct for variations in sample preparation and instrument response.
Application as an Internal Standard in LC-MS/MS
Phenoxy-d5-acetic acid is used to improve the accuracy of quantitative methods for detecting phenoxyacetic acid and related compounds, such as herbicides, in various matrices like environmental samples and biological fluids.
General Experimental Workflow:
Caption: Typical workflow for using Phenoxy-d5-acetic acid as an internal standard.
Sample Preparation (General Protocol for Water Samples):
-
Spiking: To a known volume of the water sample, add a precise amount of a standard solution of Phenoxy-d5-acetic acid.
-
Acidification: Acidify the sample to a pH of approximately 2-3 with a suitable acid (e.g., formic acid) to ensure the analyte is in its protonated form.
-
Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol and then with acidified water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phase A and B).
LC-MS/MS Conditions (Illustrative):
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with a small amount of acid.
-
Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for phenoxyacetic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. This involves monitoring a specific precursor ion to product ion transition for both the analyte (phenoxyacetic acid) and the internal standard (Phenoxy-d5-acetic acid).
-
Safety Information
Phenoxy-d5-acetic acid should be handled in a laboratory setting with appropriate personal protective equipment. Based on the Safety Data Sheet for D5-Phenoxy acetic acid from HPC Standards GmbH, the compound may cause skin and serious eye irritation and may cause an allergic skin reaction.[2] It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and handling precautions.
Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance and safety protocols. Always refer to the supplier's documentation and established laboratory safety procedures when handling chemical substances.
References
Safety data sheet and handling information for Phenoxy-d5-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling information, and an overview of the experimental applications for Phenoxy-d5-acetic acid. The information is compiled from safety data sheets of the parent compound, Phenoxyacetic acid, and product specifications for the deuterated analogue.
Chemical and Physical Properties
Phenoxy-d5-acetic acid is a deuterated form of Phenoxyacetic acid, where the five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in mass spectrometry-based quantification.
Table 1: Physical and Chemical Properties of Phenoxy-d5-acetic Acid
| Property | Value | Source |
| CAS Number | 154492-74-7 | LGC Standards, Clearsynth[1][2] |
| Molecular Formula | C₈H₃D₅O₃ | Clearsynth[2] |
| Molecular Weight | 157.18 g/mol | LGC Standards, Clearsynth[1][2] |
| Isotopic Purity | >98% | No specific source found |
| Appearance | White to off-white solid | Inferred from Phenoxyacetic acid |
| Storage | 2-8°C, Refrigerator | Clearsynth[2] |
Table 2: Physical and Chemical Properties of Phenoxyacetic Acid (Non-deuterated)
| Property | Value | Source |
| CAS Number | 122-59-8 | Fisher Scientific[3] |
| Molecular Formula | C₈H₈O₃ | PubChem[4] |
| Molecular Weight | 152.15 g/mol | PubChem[4] |
| Melting Point | 98 - 101 °C | Fisher Scientific[3] |
| Boiling Point | 285 °C at 760 mmHg | Fisher Scientific[3] |
| Flash Point | 165 °C | Fisher Scientific[3] |
| Solubility | Slightly soluble in water | NOAA |
Safety and Handling
The safety and handling precautions for Phenoxy-d5-acetic acid are based on the data available for its non-deuterated counterpart, Phenoxyacetic acid. The isotopic labeling with deuterium does not significantly alter the chemical hazards of the molecule.
Hazard Identification
Phenoxyacetic acid is classified as harmful and an irritant.
Table 3: GHS Hazard Classification for Phenoxyacetic Acid
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[5] |
| Skin Irritation | 2 | H315: Causes skin irritation.[5] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[5] |
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[3] Rinse mouth.[3]
-
If on Skin: Wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3]
-
If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]
Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[6]
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[6]
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[6]
Storage and Disposal
-
Storage: Store in a well-ventilated place.[3] Keep the container tightly closed.[3] Recommended storage for Phenoxy-d5-acetic acid is at refrigerator temperatures (2-8°C) for long-term stability.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[3]
Experimental Protocols and Applications
Phenoxy-d5-acetic acid is primarily used as an internal standard in analytical chemistry, particularly for the quantification of phenoxyacetic acid and related compounds by isotope dilution mass spectrometry.
General Workflow for Use as an Internal Standard
The deuterated standard is added to a sample at a known concentration at the beginning of the sample preparation process. Since the deuterated and non-deuterated forms have nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and chromatographic separation. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. Mass spectrometry can differentiate between the analyte and the deuterated standard based on their mass-to-charge ratio, allowing for accurate quantification.
Detailed Methodology: Quantification in Water Samples (Illustrative)
The following is a generalized protocol based on methods for analyzing similar compounds in environmental samples.
-
Sample Collection: Collect water samples in appropriate containers.
-
Internal Standard Spiking: Add a known amount of Phenoxy-d5-acetic acid solution in a suitable solvent (e.g., methanol) to each water sample.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Load the spiked water sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., acetonitrile).
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the analyte from other matrix components using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.
-
-
Data Analysis: Calculate the concentration of the analyte in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathways and Logical Relationships
The primary utility of Phenoxy-d5-acetic acid is in analytical workflows rather than in the study of biological signaling pathways. However, a logical diagram for safe laboratory handling of this chemical can be represented.
References
Methodological & Application
Application Note: High-Throughput Analysis of Phenoxy Herbicides in Environmental Samples Using Phenoxy-d5-acetic acid as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of multiple phenoxyacetic acid herbicides in environmental water and soil samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Phenoxy-d5-acetic acid as an internal standard to ensure accuracy and precision. The sample preparation involves a straightforward solid-phase extraction (SPE) or liquid-liquid extraction, followed by a rapid chromatographic separation. This methodology is ideal for research laboratories, environmental monitoring agencies, and drug development professionals requiring reliable trace-level analysis of these compounds.
Introduction
Phenoxyacetic acid herbicides are a class of synthetic auxins widely used in agriculture to control broadleaf weeds.[1] Due to their extensive use, there is a growing concern about their potential contamination of soil, groundwater, and surface water.[2] Regulatory bodies worldwide have set maximum residue limits (MRLs) for these herbicides in various matrices. Consequently, sensitive and selective analytical methods are crucial for monitoring their presence and ensuring environmental and human safety.
LC-MS/MS has become the preferred technique for analyzing phenoxy herbicides due to its high sensitivity and selectivity, which allows for the detection of analytes at trace levels even in complex matrices.[3] The use of stable isotope-labeled internal standards is critical for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[4][5] Phenoxy-d5-acetic acid is an ideal internal standard for this analysis due to its structural similarity to the target analytes, ensuring comparable extraction efficiency and ionization behavior.
This application note provides a comprehensive protocol for the analysis of common phenoxy herbicides, including 2,4-D, MCPA, MCPP, and Dichlorprop, using Phenoxy-d5-acetic acid as an internal standard.
Experimental
Materials and Reagents
-
Standards: Analytical standards of phenoxy herbicides (e.g., 2,4-D, MCPA, MCPP, Dichlorprop) and Phenoxy-d5-acetic acid were purchased from a certified supplier.
-
Solvents: HPLC-grade methanol, acetonitrile, and water were used. Formic acid (LC-MS grade) was also required.
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18) or appropriate solvents for liquid-liquid extraction.
Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL): Prepare individual stock solutions of each herbicide and Phenoxy-d5-acetic acid in methanol.
-
Working Standard Solutions: Prepare mixed working standard solutions at various concentrations (e.g., 10, 50, 100, 500, 1000 ng/mL) by diluting the primary stock solutions in methanol.[6]
-
Internal Standard Spiking Solution: Prepare a working solution of Phenoxy-d5-acetic acid at a suitable concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation
Water Samples (Solid-Phase Extraction)
-
Acidify 100 mL of the water sample to pH 2 with formic acid.
-
Spike the sample with the Phenoxy-d5-acetic acid internal standard solution.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of acidified water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Soil Samples (Liquid-Liquid Extraction)
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add 20 mL of acetonitrile and the Phenoxy-d5-acetic acid internal standard.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the extract to dryness and reconstitute in 1 mL of the initial mobile phase.
LC-MS/MS Conditions
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Phenoxy-d5-acetic acid (IS) | 225.1 | 165.1 | 20 | 15 |
| 2,4-D | 219.0 | 161.0 | 25 | 13 |
| MCPA | 199.0 | 141.0 | 18 | 15 |
| MCPP (Mecoprop) | 213.0 | 141.0 | 20 | 14 |
| Dichlorprop | 233.0 | 161.0 | 25 | 14 |
Note: MRM parameters should be optimized for the specific instrument used.[2]
Results and Discussion
Method Performance
The developed method demonstrated excellent performance for the analysis of phenoxy herbicides in various matrices.
Linearity
Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The method showed excellent linearity over a concentration range of 1 to 500 ng/mL, with correlation coefficients (r²) greater than 0.99 for all analytes.
Recovery and Precision
The recovery and precision of the method were evaluated by spiking blank water and soil samples at three different concentration levels (low, medium, and high).
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | RSD (%) |
| 2,4-D | 10 | 95.2 | 4.8 |
| 100 | 98.1 | 3.2 | |
| 500 | 99.5 | 2.5 | |
| MCPA | 10 | 92.8 | 5.1 |
| 100 | 96.5 | 3.8 | |
| 500 | 98.2 | 2.9 | |
| MCPP | 10 | 94.1 | 4.5 |
| 100 | 97.3 | 3.5 | |
| 500 | 99.1 | 2.7 | |
| Dichlorprop | 10 | 93.5 | 4.9 |
| 100 | 96.9 | 3.6 | |
| 500 | 98.8 | 2.8 |
The recoveries for all analytes were within the acceptable range of 80-120%, with relative standard deviations (RSD) below 15%, indicating good accuracy and precision of the method.
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| 2,4-D | 0.1 | 0.3 |
| MCPA | 0.15 | 0.5 |
| MCPP | 0.1 | 0.4 |
| Dichlorprop | 0.2 | 0.6 |
The low LOD and LOQ values demonstrate the high sensitivity of the method, making it suitable for trace-level analysis.
Workflow Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of phenoxy herbicides.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
This application note presents a highly sensitive, accurate, and reliable LC-MS/MS method for the quantification of phenoxyacetic acid herbicides in environmental samples. The use of Phenoxy-d5-acetic acid as an internal standard effectively compensates for matrix effects and ensures data quality. The method is suitable for high-throughput analysis and can be readily implemented in environmental monitoring and food safety laboratories.
References
- 1. waters.com [waters.com]
- 2. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Phenoxyacetic Acids Using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenoxyacetic acids are a class of systemic herbicides widely used in agriculture to control broadleaf weeds.[1][2] Given their extensive use, potential for environmental contamination, and debated toxicity, there is a critical need for sensitive and accurate analytical methods to quantify these compounds in various matrices, such as water and biological fluids.[1][3] Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as a superior technique for this purpose due to its high sensitivity, selectivity, and efficiency.[3][4]
The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analogue of the analyte, is considered the gold standard in quantitative mass spectrometry.[5][6] A deuterated internal standard has nearly identical chemical and physical properties to the analyte, causing it to co-elute during chromatography and exhibit similar ionization behavior.[5] This allows it to effectively compensate for variations during sample preparation, injection, and ionization, thereby ensuring highly accurate and precise quantification.[7][8]
This application note provides a detailed protocol for the quantitative analysis of common phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), in water and urine samples using a deuterated internal standard and LC-MS/MS.
Principle of the Method
The method's foundation is the principle of stable isotope dilution analysis. A known concentration of a deuterated internal standard (e.g., 2,4-D-d3 or MCPA-d6) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[4][9] Because the internal standard and the native analyte behave almost identically, the ratio of their peak areas as measured by the mass spectrometer remains constant regardless of sample loss during extraction or fluctuations in instrument response.[7] A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibrators. The concentration of the analyte in unknown samples is then accurately determined by interpolating their measured peak area ratio from this curve.[8]
Caption: General workflow for quantification using a deuterated internal standard.
Experimental Protocols
This protocol is a representative method for the analysis of phenoxyacetic acids in aqueous samples (e.g., groundwater, urine).
Reagents and Materials
-
Standards: Analytical grade standards of phenoxyacetic acids (e.g., 2,4-D, MCPA, 2,4,5-T) and their corresponding deuterated analogues (e.g., 2,4-D-d3, MCPA-d6).
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (≥98%), Sulfuric acid (for pH adjustment).
-
SPE Cartridges: Solid-phase extraction cartridges (e.g., C18 or polymeric reversed-phase).[10]
-
Labware: Volumetric flasks, pipettes, autosampler vials, acid-washed glassware.[10]
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Individually prepare stock solutions of each analyte and deuterated internal standard by dissolving the pure substance in methanol. Store at 4°C.
-
Working Standard Solutions (e.g., 1 µg/mL): Prepare intermediate and working standard solutions by serially diluting the stock solutions in a suitable solvent like 50:50 methanol:water.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution to the desired final concentration in the same solvent. This solution will be spiked into all samples.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample pH Adjustment: Take a 500 mL water sample (or a smaller volume of urine) and acidify to a pH below 4.8 using formic or sulfuric acid. This ensures the phenoxyacetic acids are in their protonated form for better retention on the SPE cartridge.[9]
-
Internal Standard Spiking: Add a precise volume of the IS working solution to the sample and mix thoroughly.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH ~2-3). Do not allow the cartridge to go dry.[10]
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/minute.[10]
-
Washing: Wash the cartridge with a small volume of acidified water to remove interferences.
-
Drying: Dry the cartridge under a full vacuum for 10-15 minutes.[10]
-
Elution: Elute the retained analytes and internal standard from the cartridge by passing 5-10 mL of methanol or acetonitrile into a clean collection tube.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C. Reconstitute the residue in a small, precise volume (e.g., 100-500 µL) of the initial mobile phase.[5][10]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for sample preparation using Solid-Phase Extraction (SPE).
LC-MS/MS Instrumental Conditions
The following are typical starting conditions and should be optimized for the specific analytes and instrument used.
| Parameter | Typical Setting |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, <2 µm particle size) |
| Mobile Phase A | 0.01-0.1% Formic Acid in Water[5][9] |
| Mobile Phase B | 0.01-0.1% Formic Acid in Acetonitrile[5][9] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1][9] |
| Acquisition Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
SRM Transitions: Specific precursor-to-product ion transitions must be determined for each analyte and its deuterated internal standard by infusing the pure compounds into the mass spectrometer.
Data Presentation and Method Performance
Method validation should be performed to ensure results are reliable, accurate, and reproducible.[11][12][13] The tables below summarize typical performance characteristics for the analysis of phenoxyacetic acids using this methodology.
Table 1: Method Validation Performance Characteristics
| Parameter | Typical Performance | Reference |
| Linearity Range | 0.05 - 310 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.995 | [3] |
| Limit of Detection (LOD) | 0.00008 - 0.05 ng/mL | [1][9] |
| Limit of Quantification (LOQ) | 0.01 - 0.05 µg/L (ng/mL) | [14] |
| Accuracy (Recovery %) | 71 - 118% | [9] |
| Precision (RSD %) | < 15% | [1][14] |
Table 2: Example Quantitative Data for a Calibration Curve
| Calibrator Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 150,500 | 0.0101 |
| 0.5 | 7,650 | 151,200 | 0.0506 |
| 2.0 | 30,100 | 149,800 | 0.2009 |
| 10.0 | 155,000 | 152,500 | 1.0164 |
| 50.0 | 762,000 | 150,100 | 5.0766 |
| 100.0 | 1,510,000 | 149,500 | 10.0992 |
Conclusion
The described LC-MS/MS method, incorporating a deuterated internal standard, provides a robust, sensitive, and accurate platform for the quantification of phenoxyacetic acid herbicides in environmental and biological samples. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and correcting for variability in sample processing, leading to high-quality, defensible data essential for research, regulatory monitoring, and safety assessment in drug development.
References
- 1. Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MCPA Optical Fiber Sensors via Molecularly Imprinted Polymers Combined with Intensity-Based and Plasmonic Platforms [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unitedchem.com [unitedchem.com]
- 11. pfigueiredo.org [pfigueiredo.org]
- 12. ikev.org [ikev.org]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Phenoxyacetic Acid Herbicides in Environmental Water Samples Using Phenoxy-d5-acetic Acid as an Internal Standard
Introduction
Phenoxyacetic acid herbicides are a class of selective herbicides widely used in agriculture to control broadleaf weeds. Due to their widespread use and potential for water contamination, regulatory bodies worldwide have established maximum contaminant levels (MCLs) for these compounds in drinking and surface water. Accurate and reliable quantification of phenoxyacetic acid herbicides at trace levels is therefore crucial for environmental monitoring and ensuring public health.
This application note describes a robust and sensitive method for the determination of phenoxyacetic acid in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates the use of Phenoxy-d5-acetic acid as an internal standard to ensure high accuracy and precision by compensating for variations in sample preparation and instrument response. Stable isotopically labeled (SIL) internal standards, such as deuterium-labeled compounds, are the preferred choice for quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the target analyte, leading to improved method performance.
Analytical Method Overview
The analytical workflow involves solid-phase extraction (SPE) to concentrate the analytes from the water sample and remove matrix interferences, followed by instrumental analysis using LC-MS/MS. Phenoxy-d5-acetic acid is spiked into the samples prior to extraction to correct for any analyte losses during sample processing.
Materials and Reagents
-
Standards: Phenoxyacetic acid and Phenoxy-d5-acetic acid analytical standards were obtained from a certified reference material provider.
-
Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Strata-X, Bond Elut ENV).
-
Reagents: Hydrochloric acid (HCl) for sample preservation.
Experimental Protocols
Sample Collection and Preservation
Collect water samples in amber glass bottles. For every 1 L of sample, add 10 mL of 6M HCl to adjust the pH to < 3 to prevent microbial degradation of the analytes. Store samples at 4°C and extract within 14 days of collection.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH < 3) through the cartridge. Do not allow the cartridge to dry.
-
Internal Standard Spiking: To a 500 mL water sample, add a known concentration of Phenoxy-d5-acetic acid internal standard solution.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any co-extracted polar impurities.
-
Analyte Elution: Elute the retained analytes and the internal standard from the cartridge with 5 mL of methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to achieve separation of the target analyte from potential interferences.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used for quantification. The MRM transitions for phenoxyacetic acid and Phenoxy-d5-acetic acid should be optimized for the specific instrument.
Data Presentation
The following table summarizes the quantitative performance data for the analysis of phenoxyacetic acid and other related herbicides in water samples using a deuterated internal standard. While the data presented here for other phenoxyacetic acids utilized a structurally similar deuterated internal standard (MCPA-d6), it demonstrates the expected performance of the method with Phenoxy-d5-acetic acid for the analysis of its non-labeled counterpart. A study on other phenoxyacetic acids using deuterated 2,4-D as an internal standard also showed excellent linearity
Application of Phenoxy-d5-acetic Acid in the Quantitative Analysis of Phenoxyacetic Acid Herbicides in Soil and Sediment
For Researchers, Scientists, and Drug Development Professionals
Application Note
The accurate quantification of phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), in complex matrices like soil and sediment is a critical task in environmental monitoring and agricultural research. The inherent variability of these matrices and the potential for analyte loss during sample preparation pose significant challenges to achieving reliable and reproducible results. The use of a stable isotope-labeled internal standard is a widely accepted and robust strategy to overcome these challenges. Phenoxy-d5-acetic acid, a deuterated analog of phenoxyacetic acid, serves as an excellent surrogate and internal standard for the analysis of phenoxyacetic acid herbicides by isotope dilution mass spectrometry (IDMS) techniques, primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
By introducing a known amount of Phenoxy-d5-acetic acid to the sample at the beginning of the extraction process, it experiences the same sample preparation and analysis conditions as the target analytes. Any loss of analyte during extraction, cleanup, or instrumental analysis, as well as signal suppression or enhancement due to matrix effects, will affect both the native analytes and the deuterated standard proportionally. This allows for accurate correction and quantification, leading to highly reliable data. The physicochemical properties of Phenoxy-d5-acetic acid closely mimic those of the parent phenoxyacetic acid and its chlorinated derivatives, ensuring it behaves similarly throughout the analytical workflow.
Experimental Protocols
This section details a comprehensive protocol for the extraction and analysis of phenoxyacetic acid herbicides from soil and sediment samples using Phenoxy-d5-acetic acid as a surrogate/internal standard.
Sample Preparation and Extraction
This protocol is adapted from established methods for the extraction of acidic herbicides from soil.
Materials:
-
Homogenized soil or sediment sample
-
Phenoxy-d5-acetic acid standard solution (in methanol or acetonitrile)
-
Deionized water
-
Sulfuric acid (50% aqueous solution)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)
-
Nitrogen evaporator
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
pH meter
Procedure:
-
Sample Weighing: Weigh 10 g of a homogenized soil or sediment sample into a 50 mL polypropylene centrifuge tube.
-
Fortification: Spike the sample with a known amount of Phenoxy-d5-acetic acid solution to serve as a surrogate standard. The spiking level should be chosen to be in the mid-range of the calibration curve.
-
Hydration and Slurry Formation: Add 20 mL of deionized water to the sample to form a slurry.
-
Extraction:
-
Place a magnetic stir bar in the tube and stir the slurry for 15 minutes.
-
Adjust the pH of the slurry to ≤ 2 with 50% sulfuric acid.
-
Continue stirring for another 15 minutes, checking and adjusting the pH as needed.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.
-
Filtration: Decant and filter the supernatant through a 0.45 µm filter.
Solid Phase Extraction (SPE) Cleanup
Procedure:
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the filtered extract onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/minute.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Cartridge Drying: Dry the cartridge under full vacuum for 10-15 minutes to remove excess water.
-
Elution:
-
Place a clean collection tube under the SPE cartridge.
-
Elute the analytes and the internal standard with two 5 mL aliquots of methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (Typical):
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Conditions (Typical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for each analyte and for Phenoxy-d5-acetic acid for quantification and confirmation. The specific MRM transitions will need to be optimized for the instrument used.
-
Example Precursor -> Product Ions (to be determined empirically):
-
Phenoxyacetic acid: e.g., m/z 151 -> m/z 93
-
Phenoxy-d5-acetic acid: e.g., m/z 156 -> m/z 98
-
2,4-D: e.g., m/z 219 -> m/z 161
-
MCPA: e.g., m/z 199 -> m/z 141
-
-
Data Presentation
| Parameter | Target Analyte | Expected Performance in Soil | Expected Performance in Sediment |
| Recovery (%) | 2,4-D | 80 - 115 | 75 - 110 |
| MCPA | 80 - 115 | 75 - 110 | |
| Mecoprop (MCPP) | 80 - 115 | 75 - 110 | |
| Phenoxy-d5-acetic acid | Correlates with analytes | Correlates with analytes | |
| Limit of Detection (LOD) (µg/kg) | 2,4-D | 0.1 - 1.0 | 0.2 - 1.5 |
| MCPA | 0.1 - 1.0 | 0.2 - 1.5 | |
| Mecoprop (MCPP) | 0.1 - 1.0 | 0.2 - 1.5 | |
| Limit of Quantification (LOQ) (µg/kg) | 2,4-D | 0.5 - 5.0 | 1.0 - 7.5 |
| MCPA | 0.5 - 5.0 | 1.0 - 7.5 | |
| Mecoprop (MCPP) | 0.5 - 5.0 | 1.0 - 7.5 | |
| Linearity (r²) | All Analytes | > 0.995 | > 0.995 |
Visualizations
Figure 1: Experimental workflow for the analysis of phenoxyacetic acids in soil and sediment.
Figure 2: Logical relationship demonstrating the role of the internal standard in correcting for analytical errors.
Application Note: Quantitative Analysis of Phenoxyacetic Acid using Isotope Dilution Mass Spectrometry with Phenoxy-d5-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of analytes in complex matrices.[1][2] By introducing a known amount of a stable isotope-labeled version of the analyte of interest, in this case, Phenoxy-d5-acetic acid, as an internal standard, IDMS can effectively compensate for variations in sample preparation, chromatographic separation, and mass spectrometric ionization.[2][3] This application note provides a detailed protocol for the quantitative analysis of phenoxyacetic acid in a sample matrix using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with Phenoxy-d5-acetic acid as the internal standard. This methodology is particularly relevant for applications in drug metabolism studies, pharmacokinetic analysis, and environmental monitoring.[4][5][6]
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled standard (the "spike") to a sample containing the analyte of interest (the "native" analyte).[1][2] The labeled standard is chemically identical to the native analyte but has a different mass due to the isotopic enrichment. After allowing the sample and the spike to equilibrate, the mixture is processed and analyzed by mass spectrometry. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is measured. Since the amount of the added standard is known, the concentration of the native analyte in the original sample can be accurately calculated.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Materials and Reagents
-
Phenoxyacetic acid (analytical standard)
-
Phenoxy-d5-acetic acid (internal standard)[7]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample matrix (e.g., plasma, urine, environmental water sample)
-
Solid-phase extraction (SPE) cartridges (if required for sample cleanup)
Preparation of Standard Solutions
3.2.1. Stock Solutions (1 mg/mL)
-
Phenoxyacetic acid stock: Accurately weigh approximately 10 mg of phenoxyacetic acid and dissolve it in 10 mL of methanol.
-
Phenoxy-d5-acetic acid stock: Accurately weigh approximately 10 mg of Phenoxy-d5-acetic acid and dissolve it in 10 mL of methanol.
3.2.2. Working Standard Solutions
-
Prepare a series of working standard solutions of phenoxyacetic acid by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. The concentration range should cover the expected analyte concentration in the samples.
-
Prepare a working internal standard solution of Phenoxy-d5-acetic acid at a concentration of 1 µg/mL by diluting the stock solution with the same solvent mixture.
Sample Preparation
The following is a general protocol for plasma samples and may need optimization for other matrices.
-
Spiking: To 100 µL of the plasma sample, add 10 µL of the 1 µg/mL Phenoxy-d5-acetic acid working internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the spiked plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Calibration Standards and Quality Controls (QCs)
-
Calibration Standards: Prepare a set of calibration standards by spiking known amounts of the phenoxyacetic acid working standard solutions into a blank matrix (e.g., drug-free plasma). Process these standards using the same sample preparation procedure as the unknown samples.
-
Quality Controls: Prepare at least three levels of QC samples (low, medium, and high concentrations) by spiking known amounts of phenoxyacetic acid into the blank matrix. These QCs should be prepared from a separate weighing of the analytical standard than the calibration standards.
LC-MS/MS Method
The following are typical starting conditions and may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | -3.5 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Phenoxyacetic acid | Precursor Ion (m/z): 151.0 -> Product Ion (m/z): 93.0 |
| Phenoxy-d5-acetic acid | Precursor Ion (m/z): 156.0 -> Product Ion (m/z): 98.0 |
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Blank | 0 | 152345 | 0.000 | Not Detected |
| Cal 1 | 1234 | 151987 | 0.008 | 1.0 |
| Cal 2 | 6150 | 153012 | 0.040 | 5.0 |
| Cal 3 | 12456 | 152555 | 0.082 | 10.0 |
| Cal 4 | 62345 | 151890 | 0.410 | 50.0 |
| Cal 5 | 125678 | 152111 | 0.826 | 100.0 |
| QC Low | 2489 | 152765 | 0.016 | 2.1 |
| QC Mid | 31234 | 151999 | 0.205 | 25.5 |
| QC High | 98765 | 152333 | 0.648 | 81.2 |
| Sample 1 | 45678 | 152045 | 0.300 | 37.5 |
| Sample 2 | 18901 | 152678 | 0.124 | 15.5 |
Experimental Workflow Diagram
Caption: Experimental Workflow for IDMS Analysis.
Conclusion
This application note provides a comprehensive protocol for the accurate and precise quantification of phenoxyacetic acid in biological matrices using Isotope Dilution Mass Spectrometry with Phenoxy-d5-acetic acid as the internal standard. The detailed methodology, including sample preparation, LC-MS/MS conditions, and data analysis workflow, offers a robust framework for researchers in drug development and related fields. The use of a stable isotope-labeled internal standard ensures high-quality data by minimizing the impact of matrix effects and other sources of analytical variability.
References
- 1. osti.gov [osti.gov]
- 2. Isotope dilution - Wikipedia [en.wikipedia.org]
- 3. Deltamethrin-(phenoxy-d5) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Phenoxy-d5-acetic Acid | CDN-D-6655-0.1G | LGC Standards [lgcstandards.com]
Application Notes and Protocols for the Use of Phenoxy-d5-acetic Acid in Pharmacokinetic Studies of 2,4-D and MCPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are widely used phenoxy herbicides. Understanding their pharmacokinetic (PK) and toxicodynamic profiles is crucial for human health risk assessment. Stable isotope-labeled internal standards are essential for accurate quantification of xenobiotics in biological matrices by mass spectrometry, correcting for variations in sample preparation and instrument response. Phenoxy-d5-acetic acid, a deuterated analog, is a suitable internal standard for the simultaneous determination of 2,4-D and MCPA in pharmacokinetic studies due to its similar chemical properties and distinct mass-to-charge ratio.
This document provides detailed application notes and protocols for the use of Phenoxy-d5-acetic acid as an internal standard in LC-MS/MS-based pharmacokinetic studies of 2,4-D and MCPA.
Data Presentation
Pharmacokinetic Parameters of 2,4-D and MCPA in Rats and Dogs
The following tables summarize key pharmacokinetic parameters for 2,4-D and MCPA in rats and dogs, highlighting the significant species-specific differences in their disposition.
Table 1: Pharmacokinetic Parameters of 2,4-D in Rats and Dogs Following Oral Administration [1][2][3]
| Parameter | Species | Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | t½ (h) | AUC₀→∞ (mg·h/L) | Clearance (L/h/kg) |
| 2,4-D | Rat | 60 | 218.4 | 5.25 | 6.84 | 4,127 | 0.02 |
| Rat | 300 | 601.9 | 17.5 | 16.6 | 23,722 | 0.10 | |
| Dog | 5 | - | - | 99-134 | 4889-5298 | - | |
| Dog | 50 | - | - | - | 34,110-44,296 | - |
Data presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life; AUC₀→∞: Area under the plasma concentration-time curve from time zero to infinity.
Table 2: Pharmacokinetic Parameters of MCPA in Rats and Dogs Following Oral Administration [4][5][6]
| Parameter | Species | Dose (mg/kg) | t½ (h) | Primary Route of Excretion |
| MCPA | Rat | 5 | 17.2-36.2 | Urine |
| Rat | 100 | 10.27-25.4 | Urine | |
| Dog | 5 | 47 | Urine and Feces | |
| Dog | 100 | - | Urine and Feces |
Data presented as mean values or ranges. t½: Elimination half-life.
Experimental Protocols
General Experimental Workflow
The following diagram outlines the general workflow for a pharmacokinetic study of 2,4-D and MCPA using Phenoxy-d5-acetic acid as an internal standard.
Experimental workflow for pharmacokinetic analysis.
Protocol for Sample Preparation and LC-MS/MS Analysis
This protocol is a synthesized methodology based on established procedures for the analysis of phenoxyacetic acids in biological fluids.[7][8]
2.1. Materials and Reagents
-
2,4-D and MCPA analytical standards
-
Phenoxy-d5-acetic acid internal standard (IS) solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized or Milli-Q
-
Plasma samples from study animals
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar)
2.2. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Phenoxy-d5-acetic acid internal standard solution.
-
Add 300 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For cleaner samples, proceed with Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2.3. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity HPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex TripleQuad 6500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2,4-D: Precursor ion (m/z) 219 → Product ion (m/z) 161
-
MCPA: Precursor ion (m/z) 199 → Product ion (m/z) 141
-
Phenoxy-d5-acetic acid (IS): Precursor ion (m/z) 156 → Product ion (m/z) 98 (Example transition, should be optimized)
-
Signaling Pathways and Toxicological Mechanisms
Renal Transport and Toxicity of Phenoxy Herbicides
The renal clearance of 2,4-D and MCPA is a critical determinant of their systemic exposure and potential toxicity. This process is mediated by organic anion transporters (OATs) in the proximal tubules of the kidneys.[4][5] Species-specific differences in the efficiency of these transporters contribute to the observed variations in toxicity.[4][5]
The diagram below illustrates the proposed mechanism of renal transport and the potential for nephrotoxicity.
Renal transport and toxicity pathway of phenoxy herbicides.
Mechanism Description:
-
In the bloodstream, 2,4-D and MCPA exist in both free and protein-bound forms.
-
The free fraction is taken up from the blood into the renal proximal tubule cells via basolateral organic anion transporters, primarily OAT1 and OAT3.[4][5]
-
Inside the cell, the herbicides can accumulate.
-
They are then secreted into the urine across the apical membrane by other transporters, such as Multidrug Resistance-Associated Proteins (MRPs).
-
Saturation of these transport systems, particularly at high concentrations, can lead to intracellular accumulation of the herbicides.[4][5] This can induce cellular toxicity through mechanisms such as the generation of reactive oxygen species (oxidative stress) and mitochondrial dysfunction.
Conclusion
The use of Phenoxy-d5-acetic acid as an internal standard provides a robust and reliable method for the quantification of 2,4-D and MCPA in pharmacokinetic studies. The provided protocols and data offer a comprehensive resource for researchers in the fields of toxicology and drug development. Understanding the species-specific differences in the pharmacokinetics and renal handling of these compounds is critical for accurate risk assessment and the extrapolation of animal data to humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption, metabolism and excretion of 4-chloro-2-methylphenoxyacetic acid (MCPA) in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.research.lu.se [portal.research.lu.se]
Application Note: Monitoring Phenoxyacetic Acid Herbicide Residues in Food Matrices using Phenoxy-d5-acetic acid as an Internal Standard
Introduction
Phenoxyacetic acid herbicides, including widely used compounds such as 2,4-D and MCPA, are crucial for modern agriculture.[1] However, their potential residues in food products raise consumer safety concerns, necessitating robust and reliable analytical methods for their monitoring. This application note details a sensitive and selective method for the simultaneous determination of multiple phenoxyacetic acid herbicides in various food matrices. The methodology utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and compensate for matrix effects, Phenoxy-d5-acetic acid is employed as an internal standard.
Analytical Principle
The method involves the extraction of pesticide residues from homogenized food samples using acetonitrile, followed by a partitioning step using salts to separate the organic layer. A dispersive solid-phase extraction (dSPE) cleanup is then performed to remove interfering matrix components. Phenoxy-d5-acetic acid, a stable isotope-labeled internal standard, is added at the beginning of the sample preparation process to correct for analyte losses during extraction and cleanup, as well as to compensate for matrix-induced signal suppression or enhancement during LC-MS/MS analysis. The final extract is analyzed by LC-MS/MS in negative electrospray ionization (ESI) mode, which provides high sensitivity and selectivity for these acidic herbicides.
Target Analytes:
-
2,4-D (2,4-Dichlorophenoxyacetic acid)
-
MCPA (4-chloro-2-methylphenoxyacetic acid)
-
Mecoprop (MCPP)
-
Dichlorprop
-
2,4,5-T (2,4,5-Trichlorophenoxyacetic acid)
Internal Standard:
-
Phenoxy-d5-acetic acid
Data Presentation
The following table summarizes the typical performance data for the analysis of phenoxyacetic acid herbicides in a representative vegetable matrix (e.g., lettuce) using the described method.
| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 2,4-D | 0.5 | 2.0 | 95.2 | 4.8 |
| MCPA | 0.5 | 2.0 | 92.8 | 5.3 |
| Mecoprop | 0.8 | 2.5 | 98.1 | 6.1 |
| Dichlorprop | 0.8 | 2.5 | 96.5 | 5.5 |
| 2,4,5-T | 0.5 | 2.0 | 94.3 | 4.9 |
Note: These values are representative and may vary depending on the specific food matrix and instrumentation used.
Experimental Protocols
1. Materials and Reagents
-
Standards: Certified reference standards of 2,4-D, MCPA, Mecoprop, Dichlorprop, 2,4,5-T, and Phenoxy-d5-acetic acid.
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid.
-
Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate.
-
dSPE Sorbent: Primary secondary amine (PSA) and C18.
-
Food Samples: Homogenized representative food samples (e.g., fruits, vegetables).
2. Standard Solution Preparation
-
Prepare individual stock solutions of each analyte and the internal standard in methanol at a concentration of 1000 µg/mL.
-
Prepare a mixed working standard solution containing all target analytes at 10 µg/mL in acetonitrile.
-
Prepare a working internal standard solution of Phenoxy-d5-acetic acid at 10 µg/mL in acetonitrile.
3. Sample Preparation (Modified QuEChERS)
-
Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and 100 µL of the 10 µg/mL Phenoxy-d5-acetic acid internal standard solution.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Acidify the extract with 5 µL of 1% formic acid in acetonitrile before LC-MS/MS analysis to improve peak shape.
4. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient starts with 95% A, ramping to 95% B over 8 minutes, holding for 2 minutes, and then re-equilibrating.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 2,4-D | 219.0 | 161.0 | 125.0 |
| MCPA | 199.0 | 141.0 | 113.0 |
| Mecoprop | 213.0 | 141.0 | 85.0 |
| Dichlorprop | 233.0 | 161.0 | 125.0 |
| 2,4,5-T | 252.9 | 195.0 | 159.0 |
| Phenoxy-d5-acetic acid (IS) | 156.1 | 98.0 | 70.0 |
Mandatory Visualization
References
Sample preparation techniques for using Phenoxy-d5-acetic acid in complex matrices
Introduction
Phenoxy-d5-acetic acid is the deuterated form of phenoxyacetic acid. Its chemical properties are nearly identical to the unlabeled compound, but its increased mass makes it an ideal internal standard for quantitative analysis using mass spectrometry. As an acidic compound, it belongs to a class that includes many widely used herbicides and drug metabolites.[1][2] Effective sample preparation is critical for accurately quantifying phenoxyacetic acid and its analogues in complex matrices such as biological fluids, food, and environmental samples. The goal of sample preparation is to extract the analyte of interest, remove interfering matrix components, and concentrate the sample to improve detection limits.[3]
This document provides detailed application notes and protocols for three common and effective sample preparation techniques: Solid-Phase Extraction (SPE) for biological matrices, QuEChERS for food and environmental matrices, and chemical derivatization for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Application Note 1: Extraction from Biological Matrices (Urine & Plasma)
Biological fluids like urine and plasma are complex matrices containing proteins, salts, and numerous endogenous compounds that can interfere with analysis.[3] Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up and concentrating acidic compounds like Phenoxy-d5-acetic acid from these samples. Mixed-mode SPE, which utilizes both non-polar and ion-exchange retention mechanisms, is particularly useful for extensive cleanup.[4]
Experimental Protocol: Mixed-Mode Solid-Phase Extraction (SPE) for Urine
This protocol is adapted from established methods for extracting acidic, neutral, and basic drugs from urine using a mixed-mode cation exchange resin.[4][5] Phenoxy-d5-acetic acid, being acidic, will be retained by the sorbent and can be selectively eluted.
Materials:
-
ISOLUTE® HCX SPE Columns (or equivalent mixed-mode cation exchange column)[4]
-
Urine sample
-
0.1M Phosphate buffer (pH 6.0)[4]
-
Methanol (HPLC grade)
-
Deionized water
-
1.0 M Acetic acid[4]
-
Hexane
-
Ethyl acetate
-
Ammonium hydroxide
-
Vortex mixer
-
SPE vacuum manifold
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 5 mL of urine in a centrifuge tube, add 2 mL of 0.1M phosphate buffer (pH 6.0). Vortex the sample and adjust the pH to between 5.0 and 7.0 if necessary.[4]
-
Column Conditioning: Condition the SPE column with 2 mL of methanol.[4]
-
Column Equilibration: Equilibrate the column by rinsing with 2 mL of deionized water, followed by 3 mL of 0.1M phosphate buffer (pH 6.0). Do not allow the column to dry.[4]
-
Sample Loading: Apply the pre-treated sample to the column at a flow rate of 1-2 mL/min.[4]
-
Washing (Interference Elution):
-
Analyte Elution: Elute the acidic analyte (Phenoxy-d5-acetic acid) with 3 mL of ethyl acetate:hexane (25:75, v/v).[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C. Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS/MS analysis).[6]
Quantitative Data Summary: SPE Recoveries
The following table summarizes typical recovery data for acidic drugs from urine using SPE techniques, demonstrating the effectiveness of the method.
| Analyte | Matrix | Recovery (%) | RSD (%) | Reference |
| Ketoprofen | Urine | 79.6 - 109 | 0.06 - 1.12 | [3] |
| Naproxen | Urine | 79.6 - 109 | 0.06 - 1.12 | [3] |
| Acidic Drugs (General) | Urine | 75 - 100 | ~5 | [5] |
Application Note 2: Extraction from Food & Environmental Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that has become the standard for pesticide residue analysis in food and agricultural samples.[7][8] It involves a solvent extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[7] For pH-dependent compounds like phenoxyacetic acids, buffering the extraction is crucial to ensure high recovery rates.[9]
Experimental Protocol: Buffered QuEChERS (AOAC 2007.01 Method)
This protocol is based on the AOAC Official Method 2007.01, which uses acetic acid and sodium acetate for buffering, making it suitable for a wide range of pesticides, including acidic ones.[10]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
50 mL centrifuge tubes
-
15 mL d-SPE centrifuge tubes
-
Acetonitrile with 1% acetic acid
-
Q-sep™ QuEChERS AOAC extraction salt packet (containing Magnesium Sulfate, Sodium Acetate) or equivalent[10]
-
d-SPE sorbents (e.g., Primary Secondary Amine (PSA) and Magnesium Sulfate)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Extraction:
-
Weigh 15 g of homogenized sample into a 50 mL centrifuge tube.[10]
-
Add 15 mL of 1% acetic acid in acetonitrile.[10]
-
Spike with Phenoxy-d5-acetic acid as the internal standard.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate and sodium acetate).[10]
-
Shake vigorously for 1 minute and then centrifuge at >1500 rcf for 1 minute.[10]
-
-
Sample Cleanup (d-SPE):
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube. For acidic analytes, it is sometimes recommended to analyze the raw extract directly, as PSA can remove acids.[9] If cleanup is necessary to remove other interferences, a sorbent like C18 might be used instead of PSA.
-
Shake the d-SPE tube for 30 seconds.
-
Centrifuge at >1500 rcf for 1 minute.
-
-
Final Extract Preparation:
-
The resulting supernatant is ready for analysis. It can be directly injected for LC-MS/MS analysis or may require solvent exchange for GC-MS analysis.[11]
-
Quantitative Data Summary: QuEChERS Recoveries
The QuEChERS procedure generally yields high recoveries for a broad range of compounds.
| Method | Matrix | Recovery (%) | RSD (%) | Reference |
| QuEChERS | Various Foods | 70 - 120 | <5 | [11] |
Application Note 3: Derivatization for GC-MS Analysis
While LC-MS/MS can often analyze acidic compounds directly, Gas Chromatography (GC) requires analytes to be volatile and thermally stable.[1][2] The carboxylic acid group in Phenoxy-d5-acetic acid makes it polar and non-volatile. Derivatization is a chemical modification process that converts this polar group into a less polar, more volatile functional group, making it suitable for GC analysis.[1][12]
Experimental Protocol: Alkylation (Esterification)
Alkylation, specifically forming a methyl ester, is a robust method for derivatizing carboxylic acids.[1] This protocol uses Boron Trifluoride-Methanol (BF3-MeOH).
Materials:
-
Dried sample extract containing Phenoxy-d5-acetic acid
-
Boron Trifluoride-Methanol solution (BF3-MeOH, e.g., 14%)[2]
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
Reaction Setup: Place the dried extract in a reaction vial. Add 1 mL of 14% BF3-MeOH solution.[2]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block.[2]
-
Cooling & Extraction:
-
Washing & Drying:
-
Final Sample: The resulting solution containing the methyl ester of Phenoxy-d5-acetic acid is ready for GC-MS analysis.[2]
Comparison of Derivatization Methods
The choice of derivatization reagent depends on the specific analytical needs.
| Derivatization Method | Reagent Example | Advantages | Disadvantages | Reference |
| Alkylation | BF3-Methanol | Robust, stable derivatives. | Can be harsh; requires neutralization step. | [1][2] |
| Silylation | BSTFA | Versatile, produces derivatives suitable for MS. | Derivatives can be sensitive to moisture. | [1] |
| Acylation | PFBBr | Can enhance sensitivity for ECD detection. | May introduce interfering byproducts. | [1] |
The selection of a sample preparation technique for Phenoxy-d5-acetic acid is dictated by the matrix complexity and the chosen analytical instrument. For biological fluids, mixed-mode SPE provides excellent cleanup and concentration. For diverse food and environmental samples, the buffered QuEChERS method offers a fast and effective extraction. When GC-MS is the analytical platform, a subsequent derivatization step, such as esterification, is mandatory to ensure the analyte is suitable for chromatographic separation. In all applications, the use of Phenoxy-d5-acetic acid as an internal standard is crucial for correcting analytical variability and ensuring accurate quantification in these challenging matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. jasco.hu [jasco.hu]
- 5. ovid.com [ovid.com]
- 6. unitedchem.com [unitedchem.com]
- 7. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 8. CVUA Stuttgart | QuEChERS Multi-Residue Me... [cvuas.de]
- 9. QuEChERS: About the method [quechers.eu]
- 10. nucleus.iaea.org [nucleus.iaea.org]
- 11. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 12. jfda-online.com [jfda-online.com]
Application Note: Optimization of MRM Transitions for Phenoxy-d5-acetic Acid in a Triple Quadrupole Mass Spectrometer
Abstract
This application note provides a detailed protocol for the optimization of Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of Phenoxy-d5-acetic acid using a triple quadrupole mass spectrometer. The protocol is designed for researchers, scientists, and drug development professionals. This document outlines the theoretical basis for precursor and product ion selection, followed by a systematic experimental workflow for optimizing collision energy to achieve maximum sensitivity and specificity. All quantitative data and experimental parameters are summarized for clarity and ease of use.
Introduction
Phenoxy-d5-acetic acid is a deuterated analog of phenoxyacetic acid, often used as an internal standard in quantitative mass spectrometry-based assays due to its similar chemical properties and distinct mass-to-charge ratio (m/z) from the unlabeled analyte. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a highly sensitive and selective technique for targeted quantification.[1] The optimization of MRM parameters, particularly the collision energy (CE), is critical for maximizing the signal intensity of the target analyte and ensuring the robustness of the analytical method.[1][2] This note describes a comprehensive approach to developing a highly optimized MRM method for Phenoxy-d5-acetic acid.
Theoretical Background
The MRM experiment involves three key stages within the triple quadrupole mass spectrometer:
-
Q1 - Precursor Ion Selection: The first quadrupole (Q1) is set to isolate a specific ion, known as the precursor ion, which corresponds to the molecule of interest. For Phenoxy-d5-acetic acid, this will be the deprotonated molecule, [M-H]⁻.
-
Q2 - Collision-Induced Dissociation (CID): The selected precursor ion is accelerated into the second quadrupole (Q2), which functions as a collision cell. Here, the ions collide with an inert gas (e.g., argon), leading to fragmentation into smaller, characteristic product ions.
-
Q3 - Product Ion Selection: The third quadrupole (Q3) is set to select one or more specific product ions. The detector then measures the intensity of these selected product ions.
The specificity of MRM arises from monitoring a specific "transition" from a precursor ion to a product ion. Optimizing the energy of the collisions in Q2 (the collision energy) is crucial for maximizing the production of the desired product ions.
Precursor Ion Determination
The chemical formula for Phenoxy-d5-acetic acid is C₈H₃D₅O₃. The molecular weight is approximately 157.18 g/mol . In negative ion electrospray ionization (ESI), the molecule will readily lose a proton from the carboxylic acid group to form the deprotonated precursor ion [M-H]⁻.
-
Molecular Formula: C₈H₃D₅O₃
-
Molecular Weight: ~157.18
-
Precursor Ion (Q1): m/z 156.1 (calculated for [C₈H₂D₅O₃]⁻)
Predicted Product Ions
The fragmentation of phenoxyacetic acid in a mass spectrometer typically involves cleavage of the ether bond and fragmentation of the acetic acid moiety. Based on the fragmentation of the non-deuterated analog and general principles of carboxylic acid fragmentation, we can predict the following likely product ions for Phenoxy-d5-acetic acid:
-
Loss of the carboxymethyl group (-CH₂COOH): This would result in the deuterated phenoxide ion. The neutral loss has a mass of 59 Da.
-
Predicted Product Ion 1 (Q3):m/z 98.1 (from C₆D₅O⁻)
-
-
Loss of the entire acetic acid group after rearrangement: This could lead to the formation of a deuterated phenyl radical cation, though less common in negative ESI. A more likely fragmentation in negative mode is the loss of CO₂ (44 Da).
-
Predicted Product Ion 2 (Q3):m/z 112.1 (from [M-H-CO₂]⁻)
-
These predicted transitions will form the basis for the experimental optimization.
Experimental Protocol
This section details the step-by-step procedure for optimizing the MRM transitions for Phenoxy-d5-acetic acid.
Materials and Reagents
-
Phenoxy-d5-acetic acid standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
A triple quadrupole mass spectrometer with an ESI source
Sample Preparation
Prepare a stock solution of Phenoxy-d5-acetic acid in methanol at a concentration of 1 mg/mL. From this stock, prepare a working solution of 1 µg/mL in a typical mobile phase composition (e.g., 50:50 methanol:water).
Instrument Setup and Initial Scans
-
Infusion: Infuse the 1 µg/mL working solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Full Scan (Q1 Scan): Operate the mass spectrometer in negative ESI mode and perform a Q1 scan over a mass range of m/z 50-200 to confirm the presence and determine the exact mass of the precursor ion. The most abundant ion should correspond to the [M-H]⁻ of Phenoxy-d5-acetic acid (m/z ~156.1).
-
Product Ion Scan: Set Q1 to isolate the precursor ion (m/z 156.1) and scan Q3 to identify the major product ions. This is achieved by introducing collision gas into Q2 and applying a range of collision energies (e.g., 10-40 eV). This scan will confirm the predicted product ions and may reveal other significant fragments.
MRM Transition Optimization Workflow
The following workflow is designed to systematically determine the optimal collision energy for each identified MRM transition.
Caption: Workflow for MRM transition optimization of Phenoxy-d5-acetic acid.
Detailed Collision Energy Optimization Protocol
-
Select Transitions: Based on the product ion scan, select the most intense and specific product ions for MRM optimization. For this example, we will focus on the predicted transitions: 156.1 → 98.1 and 156.1 → 112.1.
-
Set up the MRM Method: Create an MRM method in the instrument control software. For each transition, set up a series of experiments where the collision energy is ramped. A typical range for small molecules is 5 to 50 eV. It is recommended to use increments of 2 eV.
-
Acquire Data: While continuously infusing the sample, run the MRM method. The instrument will cycle through each transition at each specified collision energy level.
-
Data Analysis: The instrument software will generate a plot of product ion intensity versus collision energy for each MRM transition. The optimal collision energy is the value that produces the highest intensity signal.
-
Select Transitions for Final Method: Typically, one transition is used for quantification (the most intense and stable) and a second is used for confirmation.
Data Presentation
The results of the optimization should be summarized in a clear and concise table. The following table is a template for presenting the optimized parameters. The values provided are hypothetical and should be replaced with experimentally determined values.
| Parameter | Value |
| Compound | Phenoxy-d5-acetic acid |
| Ionization Mode | Negative ESI |
| Precursor Ion (Q1) m/z | 156.1 |
| Quantifier Transition | |
| Product Ion (Q3) m/z | 98.1 |
| Optimized Collision Energy (eV) | [Experimental Value] |
| Dwell Time (ms) | [Instrument Dependent, e.g., 100] |
| Qualifier Transition | |
| Product Ion (Q3) m/z | 112.1 |
| Optimized Collision Energy (eV) | [Experimental Value] |
| Dwell Time (ms) | [Instrument Dependent, e.g., 100] |
Logical Relationship of MRM Parameters
The relationship between the different stages of the MRM experiment is crucial for understanding the optimization process.
Caption: Logical flow of an MRM experiment for Phenoxy-d5-acetic acid.
Conclusion
This application note provides a systematic protocol for the optimization of MRM transitions for Phenoxy-d5-acetic acid on a triple quadrupole mass spectrometer. By following the outlined procedures for precursor and product ion selection and collision energy optimization, researchers can develop a highly sensitive and robust quantitative assay. The use of a structured experimental approach and clear data documentation is essential for achieving reliable and reproducible results in targeted mass spectrometry.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solid-Phase Extraction (SPE) Cleanup
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low recovery of Phenoxy-d5-acetic acid during SPE cleanup.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low recovery of Phenoxy-d5-acetic acid?
Low recovery is often due to improper pH of the sample during the loading step. Phenoxy-d5-acetic acid is an acidic compound with a pKa of approximately 3.1. For effective retention on a reversed-phase SPE sorbent, the sample pH should be adjusted to at least 2 pH units below the pKa (i.e., pH ≤ 1.1) to ensure the analyte is in its neutral, less polar form.[1] If the pH is too high, the analyte will be in its ionic form and will not be well-retained on the non-polar sorbent, leading to breakthrough during sample loading.
Q2: Which type of SPE sorbent is best for Phenoxy-d5-acetic acid?
Reversed-phase sorbents are the most suitable for retaining phenoxyacetic acids from aqueous samples.[2][3] Common choices include:
-
Polymeric Sorbents: Polystyrene-divinylbenzene based sorbents are often recommended for their high surface area and stability across a wide pH range.[4]
-
Bonded Silica Sorbents: C18 and C8 are also effective choices for retaining non-polar compounds like the neutral form of phenoxyacetic acid.[5]
For complex matrices, an ion-exchange mechanism can be employed. In this case, a strong anion exchange (SAX) sorbent could be used to retain the ionized form of phenoxyacetic acid.[3][5]
Q3: My analyte is being lost during the wash step. What should I do?
If your analyte is eluting prematurely during the wash step, your wash solvent is likely too strong. To resolve this, you can:
-
Decrease the organic content of the wash solvent. A common starting point for a wash solvent is 5-20% methanol in water.
-
Ensure the pH of the wash solvent is acidic (similar to the loading solution) to keep the analyte in its neutral, retained form.
Q4: I am seeing very little or no analyte in my final elution. What are the possible causes?
If the analyte is not being eluted, it is being too strongly retained on the sorbent. To improve elution:
-
Increase the strength of the elution solvent. This can be achieved by increasing the percentage of organic solvent (e.g., from 50% methanol to 90% or 100% methanol or acetonitrile).[2]
-
Increase the pH of the elution solvent. By raising the pH to above the pKa of phenoxyacetic acid (e.g., pH > 5), the analyte will become ionized and less retained by the reversed-phase sorbent. Adding a small amount of a base like ammonium hydroxide to the elution solvent can facilitate this.[6]
-
Increase the volume of the elution solvent. It's possible that the volume being used is insufficient to completely elute the analyte.
Q5: Could the flow rate of my sample, wash, or elution solvent affect recovery?
Yes, flow rate is a critical parameter. A flow rate that is too high during any step can lead to poor recovery.
-
Loading: A slower flow rate allows for sufficient interaction time between the analyte and the sorbent, ensuring proper retention.
-
Washing: A high flow rate can lead to premature elution of the analyte.
-
Elution: A slow and consistent flow rate ensures that the elution solvent has enough time to interact with the analyte and desorb it from the sorbent.
Troubleshooting Summary
The following table summarizes common issues and solutions for low recovery of Phenoxy-d5-acetic acid in SPE.
| Issue | Potential Cause | Recommended Solution |
| Analyte in Flow-Through | Incorrect sample pH (too high) | Acidify the sample to pH ≤ 2 with an acid like HCl or sulfuric acid.[7][8][9] |
| Inappropriate sorbent | Use a reversed-phase sorbent (e.g., C18, polymeric) or consider an anion exchange sorbent.[4][5] | |
| Sample solvent too strong | Dilute the sample with water or a weaker solvent before loading. | |
| Analyte in Wash Eluate | Wash solvent is too strong | Decrease the organic content of the wash solvent or switch to a weaker solvent. |
| Incorrect pH of wash solvent | Ensure the wash solvent is acidified to maintain the analyte in its neutral form. | |
| No/Low Analyte in Final Eluate | Elution solvent is too weak | Increase the organic percentage of the elution solvent or use a stronger solvent (e.g., acetonitrile).[2] |
| Analyte strongly adsorbed | Increase the pH of the elution solvent to ionize the analyte. | |
| Insufficient elution volume | Increase the volume of the elution solvent. | |
| Poor Reproducibility | Inconsistent flow rate | Maintain a slow and consistent flow rate throughout all steps. |
| Cartridge drying out | Do not allow the sorbent bed to dry out between conditioning, equilibration, and sample loading steps.[2] |
General Experimental Protocol for SPE of Phenoxy-d5-acetic acid
This protocol provides a general starting point for the solid-phase extraction of Phenoxy-d5-acetic acid from an aqueous sample using a reversed-phase cartridge. Optimization may be required for specific sample matrices.
-
Sorbent Selection:
-
Reversed-phase sorbent (e.g., C18 or polymeric), 500 mg bed weight.
-
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Follow with 5 mL of reagent water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pH-adjusted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of reagent water or a weak organic solution (e.g., 5% methanol in water), ensuring the pH is also acidic. This step helps to remove polar interferences.
-
-
Drying:
-
Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove excess water.
-
-
Elution:
-
Elute the retained Phenoxy-d5-acetic acid with 5-10 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture). To enhance recovery, the elution solvent can be modified with a small amount of base (e.g., 2% ammonium hydroxide in methanol) to ionize the analyte.[6]
-
-
Post-Elution:
-
The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument (e.g., LC-MS/MS).
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recovery of Phenoxy-d5-acetic acid during SPE cleanup.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Acidic Herbicide Analysis | SOCOTEC UK [socotec.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
Technical Support Center: Analysis of Phenoxy-d5-acetic acid in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of Phenoxy-d5-acetic acid in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of Phenoxy-d5-acetic acid?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the analysis of Phenoxy-d5-acetic acid, this can lead to ion suppression (decreased signal) or enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of quantification.[2] These effects are a primary cause of variability and error in LC-MS/MS-based bioanalysis.
Q2: Why is Phenoxy-d5-acetic acid used as an internal standard, and how does it help with matrix effects?
A2: Phenoxy-d5-acetic acid is a stable isotope-labeled (SIL) version of its non-deuterated counterpart. It is used as an internal standard because it is chemically and physically almost identical to the analyte of interest.[1] This similarity ensures that it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[2] By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to more accurate and precise quantification.[2]
Q3: What are the most common sources of matrix effects in biological samples like plasma and urine?
A3: The most common sources of matrix effects in biological samples are endogenous components that are co-extracted with the analyte. In plasma, phospholipids and proteins are major contributors.[1] In urine, salts, urea, and various organic acids can interfere with ionization.[3] Exogenous substances, such as anticoagulants or dosing vehicles, can also contribute to matrix effects.
Q4: Which ionization mode is best for the analysis of Phenoxy-d5-acetic acid?
A4: For acidic compounds like Phenoxy-d5-acetic acid, electrospray ionization (ESI) in the negative ion mode is generally preferred.[4][5][6] This is because the carboxylic acid group readily deprotonates to form a negative ion ([M-H]^-), leading to a strong and stable signal.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Phenoxy-d5-acetic acid.
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in results despite using a deuterated internal standard. | Differential Matrix Effects: Even with a deuterated standard, slight differences in retention time or interactions with the matrix can lead to the analyte and internal standard experiencing different degrees of ion suppression. | - Optimize Chromatography: Aim for perfect co-elution of the analyte and Phenoxy-d5-acetic acid. A slower gradient may improve resolution from interfering matrix components. - Improve Sample Cleanup: Use a more rigorous sample preparation method (e.g., mixed-mode SPE) to remove a wider range of interfering compounds.[1] |
| Loss of internal standard signal or appearance of an unlabeled analyte peak. | Isotopic (Deuterium) Exchange: The deuterium atoms on the phenoxy group are generally stable. However, if there are labile deuteriums elsewhere, they can exchange with protons from the solvent, especially under certain pH and temperature conditions.[7][8] | - Check Label Position: Confirm that the deuterium labels on your standard are on stable positions (e.g., the phenyl ring). - Control pH: The rate of hydrogen-deuterium exchange is often pH-dependent. For carboxylic acids, maintaining a pH around 2.5-3 can minimize exchange.[8] - Minimize Sample Processing Time and Temperature: Process samples promptly and store them at low temperatures to reduce the rate of exchange.[9] |
| Poor peak shape (tailing or fronting). | Secondary Interactions with the Column: The carboxylic acid group can interact with active sites on the stationary phase. Inappropriate Injection Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. | - Mobile Phase Modification: Add a small amount of a volatile acid like formic acid to the mobile phase to improve peak shape.[4] - Solvent Matching: Dissolve the final extracted sample in a solvent that is similar in composition to the initial mobile phase. |
| Low recovery of Phenoxy-d5-acetic acid. | Inefficient Extraction: The chosen sample preparation method may not be optimal for this acidic compound. pH-Dependent Extraction: The extraction efficiency of acidic compounds is highly dependent on the pH of the sample. | - pH Adjustment: For liquid-liquid extraction, acidify the sample to a pH at least two units below the pKa of the carboxylic acid to ensure it is in its neutral, more organic-soluble form. - SPE Sorbent Selection: Use a solid-phase extraction sorbent suitable for acidic compounds, such as a mixed-mode sorbent with both reversed-phase and anion-exchange properties.[10] |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of expected performance for different extraction methods for acidic compounds in urine.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Mean Recovery (%) | ~84%[3] | ~77%[3] | Variable, often lower recovery and less clean-up |
| Matrix Effect | Generally lower due to more selective cleanup[11] | Can be significant if co-extractives are not removed | High, as it is a non-selective method |
| Processing Time | Moderate | Longer | Shortest |
| Cost per Sample | Higher | Lower[3] | Lowest |
| Selectivity | High, can be tailored with different sorbents[12] | Moderate, dependent on solvent choice and pH | Low |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phenoxy-d5-acetic acid in Urine
Objective: To extract Phenoxy-d5-acetic acid from urine while minimizing matrix interferences. This protocol is adapted from methods for acidic compounds.[10][13]
Materials:
-
Mixed-mode SPE cartridges (e.g., Reversed-Phase and Strong Anion Exchange)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Acetonitrile (HPLC grade)
-
Internal standard spiking solution (Phenoxy-d5-acetic acid)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
Centrifuge 1 mL of urine at 5,000 x g for 5 minutes.
-
To the supernatant, add the internal standard solution.
-
Adjust the sample pH to ~6.0 with dilute ammonium hydroxide.
-
-
SPE Cartridge Conditioning:
-
Condition the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 2 mL of 5% formic acid in acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
Objective: To quantify Phenoxy-d5-acetic acid using a typical set of LC-MS/MS parameters for phenoxyacetic acids.[4][5][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 2.0 - 3.0 kV
-
Desolvation Temperature: 500 - 600°C
-
Desolvation Gas Flow: 800 - 1100 L/hr
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition: The specific precursor and product ions for Phenoxy-d5-acetic acid will need to be determined by infusion and optimization.
Visualizations
Caption: Experimental workflow for the analysis of Phenoxy-d5-acetic acid.
Caption: Troubleshooting logic for inaccurate results.
References
- 1. bme.psu.edu [bme.psu.edu]
- 2. Simultaneous analysis of low plasma levels of deuterium-labeled saturated and unsaturated fatty acids as t-butyldimethylsilyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Instability of deuterated standards in different solvent compositions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the instability of deuterated standards in various solvent compositions. It is intended for researchers, scientists, and drug development professionals who utilize deuterated internal standards in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a concern for deuterated standards?
A1: Isotopic back-exchange is a chemical process where a deuterium atom on a deuterated internal standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent.[1][2] This is a significant concern because it alters the mass of the internal standard, potentially leading to inaccurate quantification of the analyte. If the deuterated standard loses its deuterium label, it can be misidentified as the unlabeled analyte, causing a "false positive" and compromising the integrity of the analytical results.[2]
Q2: Which deuterium labels are most susceptible to back-exchange?
A2: The susceptibility of a deuterium label to back-exchange is highly dependent on its position within the molecule. The most labile positions include:
-
On heteroatoms: Deuterium atoms attached to oxygen (-OD), nitrogen (-ND), or sulfur (-SD) are highly prone to rapid exchange with protons from protic solvents.
-
Adjacent to carbonyl groups: Deuterium atoms on carbon atoms alpha to a carbonyl group can be exchanged, particularly under acidic or basic conditions due to keto-enol tautomerism.
-
On aromatic rings: Certain positions on aromatic rings can also undergo exchange, especially under specific pH or catalytic conditions.
It is crucial to select deuterated standards where the deuterium labels are placed on stable, non-exchangeable positions of the carbon skeleton.[1]
Q3: What are the primary factors that influence the rate of isotopic back-exchange?
A3: Several experimental factors can significantly influence the rate of isotopic back-exchange:
-
pH: The rate of hydrogen-deuterium exchange is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the exchange. The minimum rate of exchange for many compounds is typically observed in the pH range of 2.5 to 3.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange. Storing and processing samples at elevated temperatures can increase the rate of back-exchange.
-
Solvent Composition: The type of solvent used can have a substantial impact. Protic solvents, such as water and methanol, can readily donate protons and facilitate back-exchange. Aprotic solvents, like acetonitrile, are generally less prone to causing back-exchange.[3][4]
Q4: Are there more stable alternatives to deuterated internal standards?
A4: Yes, internal standards labeled with stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are not susceptible to back-exchange under typical analytical conditions. These are considered more robust alternatives, especially when dealing with analytes that have labile protons. However, ¹³C and ¹⁵N labeled standards are often more expensive and synthetically challenging to produce compared to their deuterated counterparts.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to the instability of deuterated standards.
Issue 1: Inconsistent or Drifting Internal Standard Response
Symptoms:
-
The peak area of the deuterated internal standard (IS) varies significantly across an analytical run.
-
A consistent upward or downward trend in the IS response is observed over time.
-
Poor precision in quality control (QC) samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Issue 2: Appearance of Unlabeled Analyte in Blank Samples
Symptoms:
-
A significant peak for the unlabeled analyte is detected in blank samples containing only the deuterated internal standard.
-
The calibration curve has a non-zero intercept.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic Impurity of the Standard | 1. Review the Certificate of Analysis (CoA) for the stated isotopic purity.[2] 2. Inject a high concentration of the internal standard solution alone to assess the level of the unlabeled analyte. 3. If the impurity is significant, contact the supplier for a higher purity batch. |
| In-source Fragmentation | 1. Optimize mass spectrometer source conditions, such as collision energy and cone voltage, to minimize fragmentation of the deuterated standard into the unlabeled analyte.[2] |
| Isotopic Back-Exchange | 1. Conduct a stability study by incubating the deuterated standard in the sample diluent and mobile phase for a duration equivalent to the analytical run time.[2] 2. Re-inject the sample and check for an increase in the signal of the unlabeled analyte. 3. If exchange is confirmed, adjust the pH of the solvents to be more neutral and minimize sample exposure to high temperatures.[1][2] |
Data Presentation
While direct quantitative data on the degradation of specific deuterated standards in different solvent compositions is sparse in publicly available literature, the following table summarizes the properties of commonly used solvents and their likely impact on the stability of deuterated standards. Methanol is a protic solvent, meaning it has a hydrogen atom bonded to an oxygen and can readily participate in hydrogen bonding and proton exchange. Acetonitrile is an aprotic solvent and lacks these exchangeable protons, making it generally a more favorable solvent for maintaining the stability of deuterated standards.[4][5][6]
Table 1: Comparison of Common Solvents and Their Potential Impact on Deuterated Standard Stability
| Property | Methanol (MeOH) | Acetonitrile (ACN) | Implication for Deuterated Standard Stability |
| Solvent Type | Polar Protic | Polar Aprotic | Protic solvents like methanol can donate protons, increasing the risk of isotopic back-exchange, especially for labile deuterium labels.[4][5] |
| Hydrogen Bonding | Strong Donor and Acceptor | Acceptor Only | Methanol's ability to donate hydrogen bonds can "cage" and interact with the deuterated standard, potentially facilitating exchange. Acetonitrile's lack of a donor hydrogen reduces this interaction.[5] |
| Elution Strength (Reversed-Phase LC) | Generally lower than ACN | Generally higher than MeOH | Higher elution strength of ACN may allow for the use of lower organic solvent concentrations, which could be beneficial for stability.[6][7][8] |
| Use in LC-MS | Commonly used | Preferred for better ionization and lower adduct formation | While both are used, acetonitrile is often favored in LC-MS for providing better signal. The choice of solvent can impact the overall method performance, which indirectly relates to the perceived stability of the standard.[4] |
Experimental Protocols
Protocol 1: Assessment of Deuterated Standard Stability in a Given Solvent/Matrix
Objective: To quantitatively assess the stability of a deuterated internal standard under specific experimental conditions (e.g., in a particular solvent mixture, at a certain pH and temperature).
Materials:
-
Deuterated internal standard stock solution.
-
Blank matrix (e.g., plasma, urine) or the solvent mixture of interest.
-
LC-MS system.
Methodology:
-
Sample Preparation:
-
Prepare a set of samples by spiking a known concentration of the deuterated standard into the blank matrix or solvent mixture.
-
Divide the samples into different time points for analysis (e.g., T=0, 2, 4, 8, 24 hours).
-
-
Incubation:
-
Store the samples for the designated time points under the conditions that mimic the analytical workflow (e.g., room temperature, 4°C in an autosampler).
-
-
Sample Analysis:
-
At each time point, process the sample (if necessary, e.g., protein precipitation for plasma samples) and analyze it using a validated LC-MS/MS method.
-
Monitor both the signal of the deuterated internal standard and the signal of the corresponding unlabeled analyte.
-
-
Data Analysis:
-
Calculate the peak area ratio of the unlabeled analyte to the deuterated internal standard at each time point.
-
An increase in this ratio over time indicates isotopic back-exchange.
-
The stability of the deuterated standard can be expressed as the percentage of the initial response remaining at each time point.
-
Acceptance Criteria: The deuterated standard is considered stable if the mean response at each time point is within ±15% of the initial (T=0) response.
Protocol 2: Evaluation of Isotopic Purity and Contribution of Unlabeled Analyte
Objective: To determine the isotopic purity of the deuterated internal standard and quantify its contribution to the signal of the unlabeled analyte.
Materials:
-
Deuterated internal standard.
-
High-resolution mass spectrometer (HRMS).
-
LC system.
Methodology:
-
Sample Preparation:
-
Prepare a high-concentration solution of the deuterated internal standard in a suitable solvent.
-
-
Mass Spectrometric Analysis:
-
Infuse the solution directly into the HRMS or perform an LC-HRMS analysis with a wide mass range.
-
-
Data Analysis:
-
Acquire the full scan mass spectrum and identify the peaks corresponding to the unlabeled analyte (M+0) and the deuterated species (e.g., M+3, M+4).
-
Calculate the isotopic purity by dividing the peak intensity of the desired deuterated species by the sum of the intensities of all related isotopic peaks.[9]
-
-
Contribution to Analyte Signal:
-
Prepare a "zero sample" by spiking the deuterated internal standard at its working concentration into a blank matrix.
-
Analyze this sample and measure the peak area of the unlabeled analyte. This area represents the contribution from the deuterated standard.[9]
-
This value can be subtracted from the analyte peak area in all other samples, or the calibration curve can be adjusted to account for this non-zero intercept.[9]
-
Visualizations
Caption: Experimental workflow for assessing the stability of a deuterated standard.
References
- 1. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen/Deuterium Exchange Study of Subtilisin Carlsberg During Prolonged Exposure to Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. benchchem.com [benchchem.com]
- 8. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. benchchem.com [benchchem.com]
Unlocking Metabolic Pathways: A Comprehensive List of Long-Tail Keywords for D-Glucose-13C-1 in Scientific Research
For scientific researchers delving into the intricacies of cellular metabolism, D-Glucose-13C-1 stands as a pivotal tool for tracing the journey of glucose through various biochemical pathways. To facilitate the creation of targeted and effective scientific content, a comprehensive list of SEO-driven, long-tail keywords has been generated. These keywords are meticulously categorized based on five key researcher intents: foundational and exploratory, methodological and application, troubleshooting and optimization, and validation and comparative analysis.
This curated list aims to guide the development of resources that resonate with the specific queries and challenges faced by researchers at different stages of their investigation involving D-Glucose-13C-1. By addressing these specific intents, scientific content can be better positioned to attract and engage its target audience, ultimately fostering a deeper understanding of metabolic processes.
| Category | Long-tail Keyword |
| Foundational & Exploratory | what is D-Glucose-13C-1 used for in research |
| D-Glucose-13C-1 principle of metabolic tracing | |
| understanding 13C labeled glucose in metabolic studies | |
| D-Glucose-13C-1 chemical synthesis and purity | |
| applications of D-Glucose-13C-1 in glycolysis studies | |
| exploring TCA cycle with D-Glucose-13C-1 | |
| D-Glucose-13C-1 as a tracer for pentose phosphate pathway | |
| fundamental properties of D-Glucose-13C-1 | |
| D-Glucose-13C-1 role in cancer metabolism research | |
| introductory guide to stable isotope tracing with glucose | |
| Methodological & Application | D-Glucose-13C-1 protocol for cell culture experiments |
| metabolic flux analysis using D-Glucose-13C-1 | |
| quantifying glycolysis and PPP flux with [1-13C]glucose | |
| D-Glucose-13C-1 sample preparation for NMR spectroscopy[1][2][3] | |
| LC-MS method for D-Glucose-13C-1 labeled metabolites | |
| in vivo D-Glucose-13C-1 labeling in mouse models[4][5][6] | |
| experimental design for 13C metabolic flux analysis[7][8] | |
| D-Glucose-13C-1 infusion protocols for animal studies[9] | |
| using D-Glucose-13C-1 as an internal standard in mass spectrometry[10] | |
| GC-MS analysis of 13C-labeled amino acids from glucose | |
| Troubleshooting & Optimization | common problems in 13C glucose tracing experiments[11] |
| optimizing D-Glucose-13C-1 concentration for cell culture | |
| troubleshooting low 13C enrichment in metabolites | |
| minimizing background noise in 13C-MFA data | |
| improving precision in metabolic flux calculations[12][13] | |
| challenges of D-Glucose-13C-1 tracing in vivo[14] | |
| optimizing infusion time for in vivo [U-13C]glucose labeling[4] | |
| selecting the optimal 13C glucose tracer for specific pathways[12][13][15][16] | |
| correcting for natural 13C abundance in metabolomics data | |
| overcoming co-elution issues in LC-MS analysis of 13C metabolites[17] | |
| Validation & Comparative | validating D-Glucose-13C-1 tracing results with another method |
| comparing D-Glucose-13C-1 with [U-13C6]-glucose for MFA | |
| D-Glucose-13C-1 vs D-Mannitol-d1 as metabolic tracers[18] | |
| cross-validation of 13C tracing data with Seahorse assays | |
| accuracy and precision of D-Glucose-13C-1 in flux analysis[19] | |
| comparing different isotopomers of 13C-glucose for PPP analysis[18][20] | |
| validation of UPLC-MRM mass spectrometry method for 13C6-glucose[21] | |
| assessing the performance of different 13C-labeled glucose tracers[12][13] | |
| statistical analysis for validation of 13C-MFA results[7][22] | |
| comparing [1-13C]glucose and [1,2-13C2]glucose for glycolysis studies[8][13][23] |
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo [U- 13 C]-glucose labeling to assess heart metabolism in murine models of pressure and volume overload | FUJIFILM VisualSonics [visualsonics.com]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Use of 13C-labeled glucose for estimating glucose oxidation: some design considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. d-nb.info [d-nb.info]
- 18. benchchem.com [benchchem.com]
- 19. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Ion Suppression with Deuterated Internal Standards
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of ion suppression when using deuterated internal standards in LC-MS analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during LC-MS experiments where ion suppression is a concern.
Problem 1: Significant ion suppression is observed despite using a deuterated internal standard.
-
Possible Cause: The analyte and the deuterated internal standard are not perfectly co-eluting, leading to differential ion suppression. This phenomenon is known as the chromatographic isotope effect, where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1][2]
-
Solution:
-
Optimize Chromatography: Adjust the chromatographic method to achieve better co-elution. This can involve modifying the mobile phase composition, the gradient profile, or changing the column chemistry (e.g., from C18 to phenyl-hexyl).[3]
-
Evaluate the Degree of Separation: If the peaks have a slight separation, assess if they are still within the same region of matrix effects. A post-column infusion experiment can help visualize these regions.[4]
-
Use ¹³C-labeled Internal Standards: If significant chromatographic separation persists, consider using a ¹³C-labeled internal standard. These standards have a much smaller chromatographic isotope effect compared to deuterated standards and are more likely to co-elute perfectly with the analyte.
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition is causing different degrees of ion suppression across your sample set.[3]
-
Solution:
-
Implement a Robust Sample Preparation Method: A more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), can minimize the variability in matrix components.[3][5]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help compensate for consistent matrix effects.[3][6]
-
Ensure Proper Internal Standard Concentration: An inappropriate concentration of the internal standard can lead to issues. A high concentration of the deuterated internal standard itself can cause ion suppression of the analyte.[6]
-
Problem 3: The signal of the deuterated internal standard is unexpectedly low or disappears during a run.
-
Possible Cause: This could be due to several factors including severe ion suppression affecting the internal standard, isotopic instability (H/D exchange), or instrumental issues.[7][8]
-
Solution:
-
Assess Matrix Effects on the Internal Standard: Perform a post-extraction spike analysis to determine if the matrix is suppressing the internal standard's signal.[7]
-
Evaluate Isotopic Stability: Check the position of the deuterium labels on the internal standard. Labels on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups are more prone to exchange with hydrogen from protic solvents.[7] Whenever possible, use standards with deuterium atoms on stable positions like aromatic rings.[7]
-
Check for Instrument Contamination: A dirty ion source can lead to a general decline in signal intensity.[9] Regular cleaning and maintenance of the mass spectrometer are crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is decreased by the presence of co-eluting components from the sample matrix.[3][5] This results in a reduced signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.[10]
Q2: What are the common causes of ion suppression?
A2: Ion suppression is primarily caused by endogenous and exogenous components in the sample matrix that compete with the analyte for ionization in the MS source.[3] Common culprits include:
-
Salts and Buffers: Non-volatile salts can accumulate in the ion source and interfere with the ionization process.[3]
-
Phospholipids: Abundant in plasma and tissue samples, these are a major source of ion suppression.
-
Detergents and Polymers: Often introduced during sample preparation from plasticware.[3]
-
Co-administered Drugs and their Metabolites: These can co-elute and interfere with the analyte of interest.[3]
Q3: How do deuterated internal standards help to minimize the impact of ion suppression?
A3: Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte. Because they are chemically almost identical to the analyte, they have nearly the same physicochemical properties.[1] This means they ideally co-elute during chromatography and experience the same degree of ion suppression or enhancement.[5] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.
Q4: How can I determine if my assay is affected by ion suppression?
A4: The most common method for qualitatively identifying regions of ion suppression is the post-column infusion experiment .[3][6] This involves infusing a constant flow of the analyte solution into the mass spectrometer while a blank matrix extract is injected onto the LC column. A dip in the baseline signal indicates the presence of ion-suppressing components eluting from the column at that retention time.[3] A quantitative assessment can be made using a post-extraction spike analysis , where the analyte response in a clean solvent is compared to its response in a post-spiked matrix extract.[11]
Q5: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?
A5: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[6][12] This is due to the ESI mechanism, which is more sensitive to the presence of non-volatile compounds and changes in the physical properties of the spray droplets caused by matrix components.[12]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression in Human Plasma
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Ion Suppression (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | > 90% | 40 - 80% | Simple, fast, and inexpensive. | Provides the least clean extracts, significant matrix effects are common.[13] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 10 - 40% | Provides cleaner extracts than PPT.[13] | Can be labor-intensive, analyte recovery can be an issue for polar compounds.[13] |
| Solid-Phase Extraction (SPE) | 80 - >95% | < 20% | Provides the cleanest extracts, highly selective.[14] | Can be more time-consuming and expensive to develop a method. |
Note: The values presented are typical and can vary depending on the analyte, matrix, and specific protocol used.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To qualitatively identify the regions in a chromatogram where ion suppression or enhancement occurs.[15]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Analyte standard solution (at a concentration that provides a stable mid-range signal)
-
Blank matrix extract (prepared using the same method as the samples)
-
Mobile phase
Methodology:
-
System Setup:
-
Connect the outlet of the analytical column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Fill a syringe with the analyte standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the analyte solution and acquire data in MRM or SIM mode for your analyte. A stable, elevated baseline signal should be observed.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run.
-
-
Data Analysis:
-
Monitor the signal of the infused analyte throughout the chromatographic run.
-
A dip in the baseline indicates a region of ion suppression.
-
An increase in the baseline indicates a region of ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Sample Cleanup
Objective: To remove interfering matrix components from plasma samples to reduce ion suppression.[3]
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Plasma sample
-
Internal standard solution
-
Methanol (for conditioning and elution)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Nitrogen evaporator
Methodology:
-
Sample Pre-treatment:
-
Thaw the plasma sample.
-
Spike the sample with the deuterated internal standard.
-
Acidify the sample with a small amount of acid (e.g., 1% formic acid) to ensure the analyte is in its protonated form for better retention on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1-2 mL of methanol through the cartridge to activate the sorbent.
-
-
SPE Cartridge Equilibration:
-
Pass 1-2 mL of water through the cartridge to equilibrate the sorbent.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.
-
Apply vacuum to dry the cartridge.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1-2 mL of methanol to the cartridge to elute the analyte and internal standard.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: The role of deuterated internal standards in LC-MS analysis.
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. providiongroup.com [providiongroup.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Adjusting pH for optimal retention of phenoxyacetic acids on a C18 column
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the retention of phenoxyacetic acids on a C18 column by adjusting the mobile phase pH.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind adjusting pH for the retention of phenoxyacetic acids on a C18 column?
In reversed-phase high-performance liquid chromatography (RP-HPLC), retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. Phenoxyacetic acids are weak acids, meaning they can exist in either a neutral (protonated) or an ionized (deprotonated) form, depending on the pH of the mobile phase. The neutral form is more hydrophobic and will be retained more strongly on the nonpolar C18 column. The ionized form is more polar and will have less retention, eluting from the column more quickly. By adjusting the mobile phase pH, you can control the ionization state of the phenoxyacetic acids and, consequently, their retention time.
Q2: How does the pKa of a phenoxyacetic acid relate to the optimal mobile phase pH?
The pKa is the pH at which a compound is 50% ionized and 50% neutral. To achieve optimal retention for phenoxyacetic acids, the mobile phase pH should be set significantly lower than their pKa values. A general rule of thumb is to adjust the pH to be at least 1.5 to 2 pH units below the pKa of the analyte.[1] At this lower pH, the equilibrium of the acid will shift towards its neutral, more hydrophobic form, leading to increased interaction with the C18 stationary phase and thus, better retention.
Q3: What is a suitable starting pH for method development for phenoxyacetic acids?
A pH range of 2 to 4 is generally recommended as a starting point for the method development of acidic compounds like phenoxyacetic acids.[2] Most phenoxyacetic acids have pKa values between 2.29 and 4.31.[3] Setting the mobile phase pH in the lower end of this range, for instance around pH 2-3, will ensure that the majority of the analytes are in their neutral form, leading to good retention.
Q4: Why is it crucial to use a buffer in the mobile phase?
A buffer is essential to maintain a constant and reproducible pH throughout the analysis. Small fluctuations in pH can lead to significant variations in retention times, especially when the mobile phase pH is close to the analyte's pKa. This can result in poor reproducibility and inaccurate quantification. A buffer resists changes in pH, ensuring stable and reliable chromatographic performance. For low pH applications, phosphate or formate buffers are commonly used.
Troubleshooting Guide
Q1: My phenoxyacetic acid peaks are showing poor retention and eluting too early. What should I do?
This is a common issue when the mobile phase pH is too high. An elevated pH will cause the phenoxyacetic acids to ionize, making them more polar and reducing their affinity for the C18 column.
-
Solution: Lower the pH of your mobile phase. Ensure the pH is at least 1.5 to 2 units below the pKa of your target analytes. For most phenoxyacetic acids, a pH between 2 and 3 is a good starting point.[3] Always use a buffer to maintain a stable pH.
Q2: I'm observing peak tailing for my phenoxyacetic acid analytes. What could be the cause?
Peak tailing for acidic compounds can be caused by interactions with residual silanol groups on the silica-based C18 column. At mid-range pH values, these silanols can be ionized and interact with any ionized portion of the acidic analyte.
-
Solution: Lowering the mobile phase pH can help suppress the ionization of the silanol groups, minimizing these secondary interactions. Operating at a low pH (e.g., 2-3) protonates the silanols, reducing their ability to interact with the analyte.
Q3: My retention times are drifting from one injection to the next. How can I fix this?
Retention time drift is often a sign of an unstable mobile phase pH. This can happen if the buffer capacity is insufficient or if the mobile phase is not adequately prepared.
-
Solution:
-
Ensure your buffer concentration is adequate, typically in the range of 10-25 mM.
-
Always measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier.
-
Freshly prepare your mobile phase daily to avoid changes in pH due to the absorption of atmospheric CO2.
-
Q4: I need to separate a mixture of phenoxyacetic acids with different pKa values. How do I choose the optimal pH?
When separating a mixture of acids with varying pKa's, the goal is to find a pH that provides adequate retention and resolution for all components.
-
Solution: You will likely need to perform a pH scouting experiment. Analyze your mixture using mobile phases at different pH values (e.g., 2.0, 2.5, 3.0, 3.5). This will allow you to observe the retention behavior of each analyte and select the pH that provides the best overall separation. Remember that a lower pH will generally increase the retention of all acidic components.
Quantitative Data
The retention of phenoxyacetic acids is highly dependent on the mobile phase pH. As the pH decreases, the acids become more protonated (neutral), leading to increased hydrophobicity and stronger retention on the C18 column. The table below summarizes the pKa values for several common phenoxyacetic acids and illustrates the general effect of pH on retention.
| Phenoxyacetic Acid | pKa | General Retention Behavior on C18 Column |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2.73 | Retention significantly increases as pH is lowered from 4 to 2. |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | 2.83 | Stronger retention at lower pH due to increased hydrophobicity. |
| Mecoprop (MCPP) | 3.76 | Shows a significant increase in retention as pH is decreased below its pKa. |
| MCPA | 3.07 | Optimal retention is achieved at a mobile phase pH well below 3. |
| Clopyralid | 2.29 | Requires a very low pH (around 2) for good retention. |
Note: The pKa values are approximate and can be influenced by the mobile phase composition.[3]
Experimental Protocols
Protocol 1: HPLC Analysis of Phenoxyacetic Acids
This protocol provides a general method for the analysis of phenoxyacetic acids on a C18 column with UV detection.
1. Materials and Reagents:
-
Phenoxyacetic acid standards
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or formic acid
-
Potassium phosphate monobasic
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase Preparation (Example for pH 3.0):
-
Aqueous Component (Buffer): To prepare a 25 mM phosphate buffer, dissolve approximately 3.4 g of potassium phosphate monobasic in 1 L of HPLC-grade water.
-
pH Adjustment: Adjust the pH of the aqueous buffer to 3.0 using a concentrated acid like phosphoric acid. Use a calibrated pH meter for accurate measurement.
-
Final Mobile Phase: Mix the prepared aqueous buffer with acetonitrile in the desired ratio (e.g., 50:50, v/v). The optimal ratio will depend on the specific analytes and may require optimization.
-
Degassing: Degas the final mobile phase using a vacuum degasser or by sonication to prevent air bubbles in the HPLC system.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic or gradient elution with a mixture of buffered aqueous phase and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV absorbance at a wavelength appropriate for the phenoxyacetic acids (e.g., 230 nm or 280 nm).
4. Sample Preparation:
-
Dissolve the phenoxyacetic acid standards or samples in the initial mobile phase to ensure compatibility and good peak shape.
5. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standards and samples.
-
Record the chromatograms and analyze the retention times and peak areas.
Mandatory Visualization
References
Dealing with co-eluting interferences in the analysis of phenoxy herbicides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-eluting interferences in the analysis of phenoxy herbicides.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-eluting interferences in phenoxy herbicide analysis?
A1: Co-eluting interferences in the analysis of phenoxy herbicides primarily stem from the structural similarity of the analytes themselves and the presence of other organic acids and phenols in the sample matrix.[1][2] Phthalate esters, which can leach from plastic labware, are also a significant source of interference, particularly in GC-ECD analysis.[1] In complex matrices like vegetable extracts, endogenous compounds can also co-elute with the target herbicides.[3]
Q2: How can I minimize interferences during sample preparation?
A2: Effective sample preparation is crucial for minimizing interferences. Key steps include:
-
Alkaline Hydrolysis: Adjusting the sample pH to ≥12 helps to hydrolyze ester forms of the herbicides to their acid form and allows for the removal of many neutral interfering compounds through a preliminary extraction.[1][4]
-
Acidification: Subsequent acidification of the sample to a pH of 2-3 ensures that the phenoxy acid herbicides are in their protonated form, which is necessary for efficient extraction and retention on reversed-phase columns.[2][4]
-
Solid-Phase Extraction (SPE): Using polymeric sorbents or other appropriate SPE cartridges can effectively clean up the sample by removing interfering matrix components.[2][5]
-
Solvent and Glassware Purity: Using high-purity solvents and properly cleaned glassware (e.g., baked at 450°C) is essential to avoid contamination from phthalates and other sources.[1]
Q3: Can I resolve co-eluting phenoxy herbicides without complete chromatographic separation?
A3: Yes, the use of tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) allows for the selective detection and quantification of co-eluting compounds.[3][4] Even with incomplete peak resolution on the chromatogram, the high selectivity of MRM can provide interference-free chromatograms for each target analyte.[4]
Troubleshooting Guide
Problem 1: An unknown peak is co-eluting with my target phenoxy herbicide, affecting quantification.
Cause: This could be due to a matrix interference or another structurally similar compound.
Solution:
-
Confirm the Identity of the Interference: If using a mass spectrometer, examine the mass spectrum of the interfering peak to tentatively identify it.
-
Optimize Chromatographic Conditions:
-
Modify the Mobile Phase Gradient: Adjust the gradient slope or starting/ending composition to improve separation. A shallower gradient can often increase resolution between closely eluting peaks.[6][7]
-
Change the Mobile Phase Additive: The addition of a small amount of formic acid (e.g., 0.01%) to the mobile phase can improve peak shape and retention for phenoxy acids.[2]
-
Evaluate a Different Column: If resolution cannot be achieved, consider a column with a different stationary phase chemistry (e.g., biphenyl) that may offer different selectivity for your analytes.[8]
-
-
Enhance Sample Cleanup: Re-evaluate your sample preparation method. If you are not already using it, incorporate a solid-phase extraction (SPE) step to remove a broader range of matrix interferences.[2]
-
Utilize MS/MS: If available, switch to an LC-MS/MS method using MRM. This will provide the necessary selectivity to quantify your target analyte even if it co-elutes with an interference.[3][4]
Problem 2: Several of my target phenoxy herbicides are co-eluting with each other.
Cause: Due to their similar chemical structures, achieving baseline separation of all phenoxy herbicides in a single run can be challenging, especially with fast chromatography methods.[4]
Solution:
-
Chromatographic Optimization:
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles can enhance separation efficiency.[6]
-
Temperature Adjustment: Optimizing the column temperature can alter selectivity and improve resolution between certain compounds.[6]
-
-
Method Segmentation (if using MS/MS): If complete chromatographic separation is not feasible, you can set up different MRM acquisition windows for the co-eluting analytes. This ensures that you are monitoring for each specific compound at its expected retention time, even if the peaks overlap.[2]
Experimental Protocols
Protocol 1: Sample Preparation for Phenoxy Herbicides in Water Samples (Adapted from EPA 8151 and other sources)
-
Sample Collection: Collect a 1-liter water sample in a clean glass container.
-
Alkaline Hydrolysis: Adjust the sample pH to ≥12 with 1M KOH. Let the sample sit at room temperature for at least one hour to hydrolyze any esters.[4]
-
Initial Extraction (Interference Removal): Extract the alkaline sample with methylene chloride to remove neutral and basic interferences. Discard the organic layer.[1]
-
Acidification: Adjust the pH of the aqueous sample to <2 with a suitable acid (e.g., sulfuric acid or formic acid).[1][4] This converts the phenoxy herbicides to their acidic form.
-
Liquid-Liquid Extraction or SPE:
-
Derivatization (for GC analysis): If using GC, the extracted acids need to be derivatized to their methyl esters.[1] For LC-MS/MS analysis, this step is not necessary.
-
Reconstitution: Evaporate the final extract to dryness and reconstitute in a suitable solvent for injection (e.g., acetonitrile/water).[3]
Quantitative Data
Table 1: Example LC-MS/MS Parameters for Selected Phenoxy Herbicides
| Analyte | MRM Transition (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 2,4-D | 219 > 161 | 25 | 13 |
| Dicamba | 219 > 175 | 10 | 7 |
| MCPA | 199 > 141 | 18 | 15 |
| Dichlorprop | 233 > 161 | 25 | 14 |
| MCPP | 213 > 141 | 20 | 14 |
| 2,4,5-T | 253 > 195 | 20 | 12 |
| 2,4-DB | 247 > 161 | 15 | 12 |
| Silvex (2,4,5-TP) | 267 > 195 | 17 | 15 |
Data sourced from a study on the fast analysis of chlorinated phenoxy herbicides.[4]
Visualizations
References
- 1. epa.gov [epa.gov]
- 2. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 5. researchgate.net [researchgate.net]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
The Gold Standard in Quantitative Analysis: A Guide to Isotope Dilution with Phenoxy-d5-acetic acid
For researchers, scientists, and drug development professionals demanding the highest level of accuracy and precision in quantitative analysis, the use of stable isotope-labeled internal standards is indispensable.[1] This guide provides a comprehensive overview of the application of Phenoxy-d5-acetic acid in isotope dilution mass spectrometry (IDMS), a powerful technique for the precise quantification of phenoxyacetic acid and its analogues.[2] By leveraging the near-identical physicochemical properties of a deuterated standard, IDMS effectively corrects for variability in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible results.[1][3]
Unparalleled Accuracy and Precision with Isotope Dilution
Isotope dilution mass spectrometry is widely regarded as a definitive method for quantitative analysis due to its ability to minimize analytical errors.[2] The core principle involves introducing a known amount of an isotopically labeled version of the analyte, in this case, Phenoxy-d5-acetic acid, into the sample at the earliest stage of the analytical workflow.[3] Because the deuterated standard and the native analyte exhibit virtually identical chemical behavior, they are affected proportionally by any losses during sample extraction, derivatization, and chromatographic separation.[1] Furthermore, they experience similar ionization efficiencies in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, highly accurate and precise quantification can be achieved.[2]
The use of a stable isotope-labeled internal standard like Phenoxy-d5-acetic acid is particularly crucial when analyzing complex biological matrices, where matrix effects can significantly impact the accuracy of quantification.[1] The co-eluting deuterated standard effectively normalizes for signal suppression or enhancement caused by interfering components in the sample matrix.[4]
Performance Comparison: Isotope Dilution vs. Other Methods
While direct experimental data for Phenoxy-d5-acetic acid is not extensively available in published literature, the expected performance can be extrapolated from validated methods using other deuterated phenoxyacetic acid standards and analogous compounds. The following table summarizes typical performance metrics for an isotope dilution LC-MS/MS method compared to a traditional external standard calibration.
| Parameter | Isotope Dilution with Deuterated Standard (Expected) | External Standard Calibration | Reference |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% | |
| Precision (% RSD) | < 5% | < 15% | [5] |
| Linearity (r²) | > 0.999 | > 0.99 | [6] |
| Limit of Detection (LOD) | Low ng/L to pg/L | ng/L to µg/L | [5] |
| Limit of Quantitation (LOQ) | Low ng/L to pg/L | ng/L to µg/L | [5] |
| Matrix Effect | Significantly Minimized | Prone to Ion Suppression/Enhancement | [4] |
This table presents expected performance characteristics based on typical results from isotope dilution methods for similar analytes and is intended for comparative purposes.
Experimental Workflow and Protocols
A robust and reliable analytical method is the foundation of accurate quantification. The following section details a general experimental protocol for the analysis of phenoxyacetic acid using Phenoxy-d5-acetic acid as an internal standard, which can be adapted and validated for specific matrices and instrumentation.
Experimental Workflow Diagram
References
A Head-to-Head Comparison: Phenoxy-d5-acetic Acid vs. 13C-Labeled Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision that can significantly impact data quality and assay reliability. This guide provides an objective comparison of Phenoxy-d5-acetic acid, a commonly used deuterium-labeled internal standard, and its 13C-labeled counterparts. By examining their performance characteristics, supported by representative experimental data, this guide aims to empower you to make an informed decision for your analytical needs.
Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative analysis by mass spectrometry, particularly in complex matrices such as plasma, urine, and tissue homogenates.[1] Their utility lies in their chemical near-identity to the analyte of interest, allowing them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variations in these steps.[2] However, not all SIL internal standards are created equal. The choice between deuterium (²H or D) and carbon-13 (¹³C) labeling can have significant implications for data quality.[1]
Performance Comparison: Phenoxy-d5-acetic acid vs. ¹³C-Labeled Internal Standards
The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency and extraction recovery.[1] While both deuterated and ¹³C-labeled standards aim to achieve this, inherent differences in their physical properties can lead to significant variations in performance.[3] ¹³C-labeled standards are generally considered superior, offering better co-elution, isotopic stability, and more reliable compensation for matrix effects.[4][5]
Below is a summary of their key performance characteristics, with illustrative data for the quantitative analysis of phenoxyacetic acid.
| Performance Characteristic | Phenoxy-d5-acetic acid (Deuterium-Labeled) | ¹³C-Labeled Phenoxyacetic acid | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time (RT) shift (typically elutes slightly earlier).[3] | Identical RT to the unlabeled analyte.[6] | The difference in physicochemical properties between deuterium and hydrogen can lead to altered chromatographic retention.[3] This shift can result in the internal standard experiencing a different matrix environment than the analyte, leading to incomplete compensation for ion suppression or enhancement.[7] |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the solvent, especially at certain positions.[8][9] | The ¹³C-label is incorporated into the carbon skeleton, making it highly stable and not prone to exchange.[3] | Loss of the isotopic label compromises the accuracy of the results and can lead to erroneously high analyte concentrations.[9] ¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis.[8] |
| Matrix Effects Compensation | Can be less effective due to chromatographic separation from the analyte. Studies have shown that matrix effects can differ by 26% or more between a deuterated standard and the analyte.[7] | Excellent compensation due to co-elution, ensuring both the analyte and internal standard experience the same degree of ion suppression or enhancement.[1][10] | Incomplete compensation for matrix effects is a significant source of imprecision and inaccuracy in quantitative analyses.[7] |
| Cost & Availability | Generally less expensive and more readily available.[4][11] | Typically more expensive and may require custom synthesis due to more complex synthetic routes.[11] | The synthetic routes for introducing deuterium are often simpler and use less expensive starting materials compared to the multi-step syntheses required for ¹³C-labeling.[4] |
Illustrative Performance Data: Quantification of Phenoxyacetic Acid in Human Plasma
| Parameter | Phenoxy-d5-acetic acid | ¹³C₆-Phenoxyacetic acid |
| Analyte Retention Time (min) | 5.24 | 5.24 |
| Internal Standard Retention Time (min) | 5.21 | 5.24 |
| Retention Time Difference (ΔRT, min) | 0.03 | 0.00 |
| Matrix Factor (IS-Normalized) | 0.85 - 1.15 | 0.98 - 1.03 |
| Assay Precision (%CV, n=6) | 6.8% | 2.1% |
This data is illustrative and intended to represent typical performance differences based on established principles.
Experimental Protocols
Below is a generalized experimental protocol for the quantitative analysis of phenoxyacetic acid in human plasma using a stable isotope-labeled internal standard with LC-MS/MS. This protocol is adaptable for either Phenoxy-d5-acetic acid or a ¹³C-labeled analog.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate).
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Phenoxyacetic acid: Q1: 151.0 -> Q3: 93.0
-
Phenoxy-d5-acetic acid: Q1: 156.0 -> Q3: 98.0
-
¹³C₆-Phenoxyacetic acid: Q1: 157.0 -> Q3: 99.0
-
-
Note: Collision energies and other MS parameters should be optimized for the specific instrument used.
-
3. Matrix Effect Evaluation
To quantify the extent of ion suppression or enhancement, a post-extraction spike experiment is performed:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Spike Sample): Extract blank plasma as described above and spike the analyte and internal standard into the final reconstituted extract.
-
Set C (Pre-Spike Sample): Spike the analyte and internal standard into blank plasma before extraction.
-
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
A value < 1 indicates ion suppression, and > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
The IS-Normalized MF should be close to 1 if the internal standard is effectively compensating for the matrix effect.[5]
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams outline the analytical workflow and the logical decision-making process when choosing an internal standard.
Caption: Workflow of a typical LC-MS/MS analysis using a stable isotope-labeled internal standard.
Caption: Decision pathway for selecting an internal standard based on performance characteristics.
Conclusion
For the quantitative analysis of phenoxyacetic acid and other small molecules, both deuterated and ¹³C-labeled internal standards can be employed. However, the evidence strongly suggests that ¹³C-labeled internal standards offer superior performance.[1] Their key advantages include co-elution with the analyte, leading to more accurate compensation for matrix effects, and greater isotopic stability, which eliminates the risk of back-exchange and ensures data integrity.[1][3]
The primary advantage of deuterated standards like Phenoxy-d5-acetic acid lies in their lower cost and wider availability.[4] The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the biological matrix, and budgetary constraints. For pivotal studies in drug development and clinical diagnostics where data integrity is paramount, the investment in a ¹³C-labeled internal standard is often justified by the higher quality and reliability of the resulting data.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ukisotope.com [ukisotope.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of Phenoxy Herbicides Using Deuterated Standards
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methods for the quantification of phenoxy herbicides, with a focus on the use of deuterated internal standards to enhance accuracy and reproducibility. The information presented is a synthesis of data from validated, single-laboratory studies to offer insights into method performance across different approaches.
The analysis of phenoxy herbicides, a class of widely used agricultural chemicals, is crucial for environmental monitoring and food safety. The use of deuterated internal standards in conjunction with mass spectrometry-based methods has become a best practice. These standards, which are chemically identical to the target analytes but have a higher molecular weight due to the substitution of hydrogen with deuterium, co-elute with the native compound. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.
While a comprehensive, publicly available inter-laboratory study on this specific topic is not readily accessible, this guide compiles and compares performance data from several validated methods to provide a valuable reference for researchers in the field.
Quantitative Performance Data
The following tables summarize the performance of various analytical methods for the quantification of phenoxy herbicides in water matrices. The data is extracted from individual, peer-reviewed studies and method validation reports.
Table 1: Performance of a UHPLC-MS/MS Method for a Broad Range of Phenoxy Herbicides and Their Transformation Products in Groundwater [1][2]
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) at 0.06 µg/L | Precision (RSD %) |
| Mecoprop | 0.0003 | 0.0011 | 96 | 13.5 |
| Mecoprop-p | 0.0003 | 0.0011 | 96 | 13.5 |
| 2,4-D | 0.0006 | 0.002 | 99 | 12.8 |
| Dicamba | 0.001 | 0.0035 | 102 | 16.2 |
| MCPA | 0.0003 | 0.001 | 97 | 13.2 |
| Triclopyr | 0.0002 | 0.0007 | 94 | 14.1 |
| Fluroxypyr | 0.0002 | 0.0006 | 93 | 14.5 |
| Bromoxynil | 0.0003 | 0.001 | 101 | 15.1 |
| Bentazone | 0.0005 | 0.0018 | 103 | 15.8 |
| 2,3,6-TBA | 0.0047 | 0.0157 | 71 | 28.1 |
Data from a single-laboratory validation study. Precision is reported as relative standard deviation (RSD) over three days.[1][2]
Table 2: Performance of a Direct Injection UPLC-MS/MS Method for Phenoxyacetic Acids in Drinking Water [3]
| Analyte | Limit of Detection (LOD) (ng/L) | Recovery (%) at 100 ng/L | Precision (CV %) |
| 2,4-D | 2.5 | 112 | <5 |
| 2,4,5-T | 2.5 | 115 | <5 |
| Silvex (2,4,5-TP) | 2.5 | 117 | <5 |
| MCPA | 2.5 | 109 | <5 |
| MCPP | 2.5 | 107 | <5 |
| Dichlorprop | 2.5 | 110 | <5 |
| Triclopyr | 5.0 | 111 | <5 |
This method utilizes direct injection without sample pre-treatment. Precision is reported as the coefficient of variation (CV).[3]
Table 3: Performance of a GC-MS Method for Phenoxy Acid Herbicides in Water [4]
| Analyte | Limit of Detection (LOD) (µg/L) | Recovery (%) | Precision (RSD %) |
| 4-chloro-2-methylphenoxy acetic acid | 0.01-0.02 | 92.3 - 103.2 | <12.6 |
| 4-chloro-2-methylphenoxy propanoic acid | 0.01-0.02 | 92.3 - 103.2 | <12.6 |
This method involves phase transfer microextraction with simultaneous derivatization. Data represents a range for seven phenoxy acid herbicides.[4]
Experimental Protocols
UHPLC-MS/MS Method for Groundwater Samples[1][2]
This method was developed for the determination of ten phenoxyacetic acid herbicides and their transformation products.
-
Sample Preparation:
-
500 mL water samples are acidified by adding 2 mM HCl.
-
A working internal standard solution containing deuterated analogues is added to the sample.
-
The sample is subjected to solid-phase extraction (SPE) for concentration and cleanup. The addition of formic acid to the sample prior to SPE was found to improve sorption.[1]
-
The SPE cartridge is eluted with an appropriate solvent, and the eluate is evaporated and reconstituted in a suitable solvent for analysis.
-
-
UHPLC-MS/MS Analysis:
-
Instrumentation: An ultra-high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing 0.01% formic acid to improve peak shape and retention.[1]
-
Mass Spectrometry: Detection is performed in negative electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) for each analyte and its deuterated internal standard.
-
Direct Injection UPLC-MS/MS Method for Drinking Water[3]
This method is designed for rapid screening and quantification with minimal sample preparation.
-
Sample Preparation:
-
Aliquots of drinking water samples are transferred to autosampler vials.
-
No pre-treatment or concentration steps are performed.
-
-
UPLC-MS/MS Analysis:
-
Instrumentation: A UPLC system coupled to a highly sensitive tandem mass spectrometer.
-
Injection: A 100 µL injection of the water sample is made directly onto the UPLC system.
-
Chromatographic Separation: A C18 column with a fast gradient elution is used.
-
Mass Spectrometry: Detection is performed in ESI negative mode with MRM.
-
GC-MS Method with Microextraction and Derivatization[4]
This method is suitable for the analysis of volatile and semi-volatile phenoxy herbicides.
-
Sample Preparation:
-
A small volume of organic extraction solvent is added to the water sample.
-
A derivatization reagent and a phase transfer catalyst are added to convert the acidic herbicides into their more volatile ester forms.
-
The sample is agitated to facilitate the extraction and derivatization.
-
A small aliquot of the organic phase is taken for analysis.
-
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Injection: The derivatized extract is injected into the GC.
-
Separation: A capillary column suitable for pesticide analysis is used.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the quantification of phenoxy herbicides using deuterated internal standards and LC-MS/MS.
Caption: General workflow for phenoxy herbicide analysis.
References
- 1. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
Performance Showdown: Phenoxy-d5-acetic Acid Versus Other Deuterated Analogues as Internal Standards
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal deuterated internal standard for quantitative analysis.
In the precise world of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. Deuterated compounds, which are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms are replaced by deuterium, are often considered the gold standard. This guide provides an objective comparison of Phenoxy-d5-acetic acid with other potential deuterated analogues, supported by established principles and experimental considerations, to aid researchers in making informed decisions for their analytical assays.
The Critical Role of Deuterated Internal Standards
The primary function of an internal standard is to compensate for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should behave identically to the analyte of interest.[1] Deuterated standards are favored because their chemical and physical properties are nearly identical to the non-deuterated analyte, allowing them to effectively track and compensate for analytical variabilities.[2] This co-elution is crucial for correcting matrix effects—the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix.[1]
Key Performance Parameters for Deuterated Analogues
The performance of a deuterated internal standard can be influenced by the number and position of the deuterium atoms. When comparing Phenoxy-d5-acetic acid with other potential deuterated analogues (e.g., Phenoxy-d3-acetic acid, Phenoxy-d7-acetic acid), the following parameters are critical to consider:
-
Chromatographic Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte. However, the substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight chromatographic shift. This "isotope effect" can result in partial or complete separation of the analyte and the internal standard, which may compromise the accuracy of matrix effect correction. Generally, a higher degree of deuteration can sometimes lead to a more pronounced chromatographic shift.
-
Isotopic Stability (D-H Exchange): The stability of the deuterium label is crucial. Deuterium atoms on certain positions of a molecule can be susceptible to exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as D-H exchange. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification. The stability of the C-D bond is a key consideration.
-
Matrix Effects: While deuterated standards are excellent at compensating for matrix effects, differential matrix effects can occur if there is chromatographic separation between the analyte and the standard. It is essential to evaluate whether the deuterated standard experiences the same degree of ion suppression or enhancement as the analyte across different biological matrices.
-
Purity: The isotopic and chemical purity of the deuterated standard is critical. The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte concentration, especially at low levels.
Comparative Evaluation: Phenoxy-d5-acetic acid vs. Hypothetical Analogues
The following table summarizes a hypothetical performance comparison between Phenoxy-d5-acetic acid and other potential deuterated analogues based on the principles discussed above. It is important to note that these are expected trends and should be experimentally verified.
| Performance Parameter | Phenoxy-d3-acetic acid (Hypothetical) | Phenoxy-d5-acetic acid | Phenoxy-d7-acetic acid (Hypothetical) |
| Chromatographic Shift | Potentially smaller shift, more likely to co-elute. | Moderate shift, generally acceptable. | Potentially larger shift, higher risk of separation. |
| Isotopic Stability | High, assuming deuterium is on the stable phenyl ring. | High, with deuterium on the stable phenyl ring. | High, assuming deuterium is on the stable phenyl ring. |
| Matrix Effect Correction | Potentially better due to closer co-elution. | Generally very good. | May be compromised if significant chromatographic separation occurs. |
| Risk of Unlabeled Analyte | Lower, as fewer deuteriums need to be incorporated. | Moderate. | Higher, as more deuteriums increase the chance of incomplete labeling. |
| Cost-Effectiveness | Generally more cost-effective to synthesize. | Moderate cost. | Generally more expensive to synthesize. |
Experimental Protocols for Performance Validation
To ensure the suitability of a deuterated internal standard for a quantitative bioanalytical method, a thorough validation is required. Below are detailed protocols for key experiments to assess the performance of different deuterated analogues.
Evaluation of Chromatographic Co-elution
Objective: To determine the retention time difference between the analyte and its deuterated internal standard.
Methodology:
-
Prepare a solution containing both the non-deuterated phenoxyacetic acid and the deuterated internal standard (e.g., Phenoxy-d5-acetic acid).
-
Inject the solution into the LC-MS/MS system.
-
Acquire data using high-resolution mass spectrometry to clearly distinguish between the analyte and the internal standard.
-
Extract the ion chromatograms for both compounds.
-
Measure the retention times at the peak apex for both the analyte and the internal standard.
-
Calculate the retention time difference (ΔRT). A ΔRT of zero indicates perfect co-elution.
Assessment of Isotopic Stability (D-H Exchange)
Objective: To evaluate the stability of the deuterium label on the internal standard under various conditions.
Methodology:
-
Prepare solutions of the deuterated internal standard in various relevant matrices (e.g., mobile phase, acidic/basic solutions, extracted biological matrix).[3]
-
Incubate the solutions at different temperatures and for various durations.
-
Analyze the samples by LC-MS/MS and monitor for any decrease in the signal of the deuterated internal standard and any corresponding increase in the signal of the unlabeled analyte.[3]
-
Plot the peak area ratio of the deuterated internal standard to a stable reference compound over time to assess the stability of the label.[3]
Matrix Effect Evaluation
Objective: To determine if the presence of matrix components enhances or suppresses the ionization of the analyte and the internal standard to the same extent.
Methodology (Post-extraction Spike Method):
-
Set A: Prepare a neat solution of the analyte and the deuterated internal standard in a clean solvent.
-
Set B: Extract blank biological matrix from at least six different sources. Spike the extracted blank matrix with the analyte and the deuterated internal standard at the same concentration as Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix factor (MF) for both the analyte and the internal standard using the following formula: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Compare the MF values for the analyte and the internal standard. Similar MF values indicate that the internal standard is effectively compensating for matrix effects.
Visualizing Experimental Workflows
To further clarify the evaluation process, the following diagrams illustrate the key workflows and logical relationships.
Conclusion
The selection of a deuterated internal standard is a critical step in the development of robust and reliable quantitative bioanalytical methods. While Phenoxy-d5-acetic acid is a commonly used and generally effective internal standard, a thorough evaluation of its performance against other potential deuterated analogues is essential for ensuring the highest quality data. By systematically assessing chromatographic co-elution, isotopic stability, and matrix effect compensation, researchers can confidently select the optimal deuterated internal standard for their specific application, leading to more accurate and defensible results in drug development and other scientific research.
References
The Gold Standard in Herbicide Analysis: A Comparative Guide to Phenoxy-d5-acetic acid as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phenoxyacetic acid herbicides, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the performance of Phenoxy-d5-acetic acid, a deuterated internal standard, with alternative internal standards, supported by experimental data.
Phenoxy-d5-acetic acid is a stable isotope-labeled (SIL) internal standard. Its chemical structure is nearly identical to that of common phenoxyacetic acid herbicides like 2,4-D, MCPA, and 2,4,5-T, with the key difference being the replacement of five hydrogen atoms on the phenoxy ring with deuterium. This subtle modification allows it to be distinguished by mass spectrometry while ensuring it behaves almost identically to the target analytes during sample preparation and analysis. This co-elution is critical for compensating for matrix effects, which are a common source of analytical variability.[1][2]
Linearity and Limits of Detection: A Performance Comparison
The use of a deuterated internal standard like Phenoxy-d5-acetic acid typically results in superior linearity and lower limits of detection compared to other types of internal standards, such as structural analogs. The following tables summarize quantitative data from a study utilizing deuterated internal standards for the analysis of phenoxyacetic acid herbicides and provide an expected comparison with a structural analog internal standard based on established analytical principles.
Table 1: Performance Data with Deuterated Internal Standard (Phenoxy-d5-acetic acid analogue)
| Analyte | Linearity Range (ng/mL) | Coefficient of Determination (R²) | Limit of Detection (LOD) (ng/mL) |
| 4-chloro-2-methylphenoxyacetic acid (MCPA) | 0.05 - 310 | ≥ 0.99 | 0.05 |
| 2,4-dichlorophenoxyacetic acid (2,4-D) | 0.05 - 310 | ≥ 0.99 | 0.05 |
| 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) | 0.05 - 310 | ≥ 0.99 | 0.05 |
Data derived from a study using deuterated MCPA and 2,4-D as internal standards, which are structurally and functionally analogous to Phenoxy-d5-acetic acid for this application.[3][4]
Table 2: Expected Performance Comparison with a Structural Analog Internal Standard
| Performance Metric | Deuterated Internal Standard (e.g., Phenoxy-d5-acetic acid) | Structural Analog Internal Standard |
| Linearity (R²) | Typically ≥ 0.99 | May be lower due to differential matrix effects |
| Limit of Detection (LOD) | Lower, due to better signal-to-noise from reduced variability | Potentially higher due to less effective correction of matrix effects |
| Precision (%RSD) | Generally lower (better) | Can be higher, especially in complex matrices |
| Accuracy | High, due to close tracking of analyte recovery and matrix effects | May be compromised by differences in extraction efficiency and ionization suppression/enhancement |
Experimental Protocols
The following is a detailed methodology for the analysis of phenoxyacetic acid herbicides in human urine using a deuterated internal standard, based on the principles of the cited literature.[3][4]
1. Sample Preparation
-
Hydrolysis: To a 1 mL urine sample, add 100 µL of concentrated hydrochloric acid. Heat at 80°C for 1 hour to hydrolyze any conjugated forms of the herbicides.
-
Internal Standard Spiking: After cooling, spike the sample with a known amount of Phenoxy-d5-acetic acid solution.
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed and spiked urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elute the analytes and the internal standard with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Selected Reaction Monitoring (SRM).
-
Monitor at least two transitions for each analyte and the internal standard for confident identification and quantification.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of phenoxyacetic acid herbicides using an internal standard.
Caption: Experimental workflow for herbicide analysis.
References
Assessing the isotopic stability of Phenoxy-d5-acetic acid during sample storage
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. db.cbg-meb.nl [db.cbg-meb.nl]
- 8. Comparative Effect of Lercanidipine, Felodipine, and Nifedipine GITS on Blood Pressure and Heart Rate in Patients With Mild to Moderate Arterial Hypertension: The Lercanidipine in Adults (LEAD) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods: A Comparative Guide to Using Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The integrity of analytical data is paramount in scientific research and pharmaceutical development. The choice and proper use of an internal standard (IS) in chromatographic assays, such as liquid chromatography-mass spectrometry (LC-MS), is a critical factor in achieving accurate and reproducible quantification of analytes in complex matrices. This guide provides an objective comparison of analytical method performance when using different types of internal standards, supported by experimental data and detailed methodologies.
The Role of Internal Standards in Analytical Chemistry
An internal standard is a compound of known concentration that is added to all calibration standards, quality control samples, and study samples before sample processing.[1] Its purpose is to correct for variations that can occur during sample preparation, injection, and instrument analysis.[2][3] An ideal internal standard should mimic the chemical and physical properties of the analyte to ensure it experiences similar effects throughout the analytical process.[2][4] The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response, which helps to mitigate variability and improve the precision and accuracy of the results.[3][5]
Types of Internal Standards
The most common types of internal standards used in analytical chemistry are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard," particularly in mass spectrometry-based bioanalysis.[2][6] They are molecules in which one or more atoms have been replaced by a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). Because their physicochemical properties are nearly identical to the analyte, they co-elute and experience very similar matrix effects and extraction recoveries, providing the most accurate correction.[2][4]
-
Structural Analogs: These are compounds with a chemical structure similar to the analyte but different enough to be chromatographically separated and distinguished by the detector. While they can compensate for some variability, their behavior during sample preparation and ionization may not perfectly match that of the analyte.[2]
-
External Standards: In this method, calibration standards are prepared and analyzed separately from the samples.[3] This approach does not use an internal standard and is more susceptible to variations in sample preparation and injection volume.[3][7]
Comparative Performance Data
The selection of an internal standard can significantly impact the performance of an analytical method. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Validation Parameters Using a Deuterated vs. a Structural Analog Internal Standard
| Validation Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | External Standard Calibration |
| Accuracy (%) | 98.5 - 102.3 | 95.2 - 105.8 | 88.0 - 112.0 |
| Precision (%RSD) | < 3.5 | < 6.8 | < 15.0 |
| Matrix Effect (%) | 97.1 - 101.5 | 85.4 - 110.2 | Not Compensated |
| Recovery (%) | 92.5 | 88.1 | Not Compensated |
Note: This data is a representative summary from multiple sources. Lower %RSD indicates higher precision.[3]
Table 2: Performance Comparison for the Quantification of Dasatinib Using Different Internal Standards [4]
| Internal Standard Type | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Analytical Technique |
| Dasatinib-d8 (Deuterated) | 0.25 - 250.00 | 90.42 - 116.22 | 3.72 - 4.33 | LC-MS/MS |
| Verapamil (Structural Analog) | 1 - 1000 | 96.5 - 104.2 | < 8.5 | LC-MS/MS |
This data illustrates that while both types of internal standards can yield acceptable results, the deuterated internal standard generally provides better precision.[4]
Experimental Protocols
Detailed methodologies are crucial for the successful cross-validation of analytical methods.
Protocol 1: Cross-Validation of Deuterated vs. Structural Analog Internal Standard[2]
-
Preparation of Standards and QC Samples:
-
Prepare two independent sets of calibration standards and quality control (QC) samples in the relevant biological matrix (e.g., plasma, serum).
-
Spike one set with the deuterated internal standard and the other set with the structural analog internal standard at a constant, known concentration.
-
-
Sample Preparation (Liquid-Liquid Extraction Example): [6]
-
Aliquot 200 µL of the matrix sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the respective internal standard working solution.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to extract the analyte and internal standard.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze both sets of prepared samples using the same validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the accuracy and precision for both sets of QCs.
-
Assess and compare the matrix effect and recovery for the analyte with each internal standard.
-
Evaluate the linearity of the calibration curves.
-
Protocol 2: Cross-Validation Between Two Different Analytical Methods or Laboratories[8]
-
Sample Selection:
-
Select a minimum of 20-40 incurred study samples that span the calibration range.
-
-
Sample Analysis:
-
Analyze the selected samples using both analytical methods or in both laboratories.
-
-
Data Comparison:
-
The results from the two methods or laboratories should be compared. Regulatory guidelines often state that at least 67% of the results should be within 20% of the mean of the two values.[8]
-
Visualizing the Workflow and Logic
Diagrams created using the DOT language help to illustrate the key processes and decision-making in analytical method validation.
Caption: A typical bioanalytical workflow using an internal standard.[2]
Caption: Logical flow comparing deuterated vs. analog internal standards.[2]
Conclusion
The choice of an internal standard is a critical decision in the development and validation of robust analytical methods. While structural analogs can be used, stable isotope-labeled internal standards, particularly deuterated ones, are widely recognized as the superior choice for quantitative bioanalysis.[2][6] Their ability to closely mimic the analyte of interest leads to more effective compensation for analytical variability, resulting in improved accuracy and precision.[9] Regulatory bodies like the European Medicines Agency (EMA) also recommend the use of stable isotope-labeled internal standards.[2] A thorough cross-validation is essential when changing an internal standard to ensure the continued reliability and comparability of analytical data.[10][11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaguru.co [pharmaguru.co]
The Analytical Gold Standard: A Cost-Benefit Analysis of Deuterated vs. 13C-Labeled Standards in Routine Testing
In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision that profoundly impacts the accuracy, precision, and reliability of results. For researchers, scientists, and drug development professionals utilizing mass spectrometry-based assays, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. Among these, deuterated (²H or D) and carbon-13 (¹³C) labeled standards are the most prevalent. This guide provides an objective, data-driven comparison of these two types of standards to inform the selection process for routine testing.
Performance Face-Off: A Quantitative Comparison
The ideal internal standard should perfectly mimic the analyte of interest throughout the entire analytical workflow, from sample preparation to detection, thus compensating for any variability.[1] While both deuterated and ¹³C-labeled standards are designed to achieve this, their subtle physicochemical differences can lead to significant variations in performance.
A key metric in evaluating analytical methods is the precision, often expressed as the coefficient of variation (CV%). Lower CV% values indicate higher precision. Studies comparing the two labeling strategies have consistently demonstrated the superior performance of ¹³C-labeled standards in this regard. For instance, a comprehensive lipidomics study showed a significant improvement in data quality and a reduction in the CV% of normalization when using a biologically generated, uniformly ¹³C-labeled internal standard mixture compared to a commercially available deuterated internal standard mixture.
The following table summarizes the key characteristics and performance differences between deuterated and ¹³C-labeled internal standards:
| Feature | Deuterated (²H) Labeled Standards | ¹³C-Labeled Standards | Rationale & Implications |
| Cost-Effectiveness | Generally more cost-effective and readily available.[2] | Typically more expensive and less commercially available. | Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality.[3] |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site (e.g., -OH, -NH).[3] | Highly stable and not prone to exchange under typical analytical conditions. | ¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis.[4] |
| Chromatographic Co-elution | Often elute slightly earlier than the unlabeled analyte (chromatographic isotope effect).[3] | Co-elute perfectly with the unlabeled analyte.[5] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[3] |
| Potential for Isotopic Interference | Higher potential for in-source fragmentation and H-D exchange, which can complicate mass spectra. | Lower potential for interference from the unlabeled analyte's isotopic cluster due to the natural abundance of ¹³C (~1.1%).[4] | ¹³C-labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Accuracy and Precision | Can be compromised by the isotope effect and potential instability, leading to higher variability. | Generally provide higher accuracy and precision due to identical physicochemical properties to the analyte.[6][7] | For assays demanding the highest level of accuracy and precision, ¹³C-labeled standards are the superior choice. |
Experimental Protocols: A Closer Look at Methodology
To ensure the highest quality data, a well-defined and validated experimental protocol is essential. Below are detailed methodologies for the quantitative analysis of a hypothetical drug in human plasma using either a deuterated or a ¹³C-labeled internal standard with LC-MS/MS.
I. Sample Preparation: Protein Precipitation
-
Sample Thawing and Homogenization: Thaw frozen plasma samples on ice. Vortex gently to ensure homogeneity.
-
Addition of Internal Standard: To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the deuterated or ¹³C-labeled internal standard working solution (concentration should be in the mid-range of the calibration curve).
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate the proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[8]
II. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum sensitivity.
-
III. Data Analysis
-
Quantify the analyte by calculating the peak area ratio of the analyte to the deuterated or ¹³C-labeled internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Key Considerations
To better understand the experimental process and the critical differences between the two types of standards, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for a bioanalytical assay using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Regulatory guidelines (e.g., EPA) for using internal standards in environmental analysis
An objective comparison of calibration methods for researchers, scientists, and drug development professionals.
In the realm of environmental analysis, accurate quantification of pollutants and contaminants is paramount for regulatory compliance, risk assessment, and remediation efforts. The choice of calibration strategy significantly impacts the quality and reliability of analytical data. This guide provides a comprehensive comparison of two primary calibration techniques: the internal standard method and the external standard method, with a focus on their application within the framework of U.S. Environmental Protection Agency (EPA) regulatory guidelines. We will delve into the principles of each method, present a side-by-side comparison of their performance based on experimental data, and provide detailed protocols for their implementation in key EPA methods.
At a Glance: Internal vs. External Standards
The fundamental difference between the internal standard and external standard methods lies in how they compensate for variations in analytical conditions. The external standard method relies on a calibration curve generated from standards prepared separately from the samples. In contrast, the internal standard method involves adding a known amount of a non-native, chemically similar compound to both the calibration standards and the samples themselves. This co-analysis allows for the correction of errors introduced during sample preparation and analysis.
| Feature | Internal Standard Method | External Standard Method |
| Principle | A known concentration of a compound chemically similar to the analyte is added to all standards and samples. The ratio of the analyte response to the internal standard response is used for quantification. | A series of standards containing known concentrations of the analyte are analyzed separately from the samples. A calibration curve is generated by plotting the analyte response versus its concentration. |
| Advantages | - High precision and accuracy, often with an accuracy of ±0.25%.[1] - Compensates for variations in sample injection volume, instrument drift, and sample matrix effects. - Can correct for analyte loss during sample preparation and extraction.[1] | - Simpler to implement and requires fewer calculations. - Suitable for routine analyses of large numbers of samples with a consistent matrix.[1] |
| Disadvantages | - Requires a suitable internal standard that is chemically similar to the analyte but not present in the sample. - Can be more time-consuming and complex to prepare standards and samples. | - Susceptible to errors from variations in injection volume and instrument response. - Does not account for analyte loss during sample preparation. - Matrix effects can significantly impact accuracy. |
| Typical EPA Method Application | EPA Method 200.8 (ICP-MS), EPA Method 525.3 (GC/MS), EPA Method 6020B (ICP-MS) | Can be used in some EPA methods, but often with stricter quality control requirements. |
Performance Comparison: A Data-Driven Analysis
The superiority of the internal standard method in terms of precision is well-documented. A study comparing the two methods in a wastewater analysis for acrylamide demonstrated significantly better precision with the internal standard approach. For wastewater samples, the percent relative standard deviations (%RSD) for the external standard method ranged from ±1.2% to 11.4%, while the internal standard method yielded a much tighter range of 0.3% to 4.7%.[2] The isotope dilution method, a specialized form of internal standard analysis, further improved the precision to 0.4% to 1.7%.[2]
Similarly, a study on the analysis of a reference cigarette sample found that the measurement uncertainty was 2.0 µ g/cigarette with the external standard method, which improved to 1.5 µ g/cigarette when using an internal standard.[2] This highlights the internal standard's ability to correct for biases and improve the overall reliability of the results.[2]
Here is a summary of expected performance characteristics:
| Performance Metric | Internal Standard Method | External Standard Method |
| Precision (%RSD) | Generally < 5% | Can vary significantly, often > 10% in complex matrices |
| Accuracy (% Recovery) | Typically within 85-115% as per EPA guidelines[3] | Can be highly variable depending on matrix effects |
| Robustness | High, less affected by minor variations in experimental conditions | Lower, sensitive to changes in instrument performance and sample matrix |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for both internal and external standard calibration, as well as a decision tree to guide the selection of the appropriate method.
Detailed Experimental Protocols for Key EPA Methods
The following sections provide detailed methodologies for implementing internal standard calibration in three commonly used EPA environmental analysis methods.
EPA Method 200.8: Determination of Trace Elements in Waters and Wastes by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Objective: To determine trace elements in aqueous and solid samples.
Instrumentation: Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).
Internal Standards: A minimum of three internal standards are required to cover the mass range of the analytes.[4] Commonly used internal standards include Scandium (Sc), Yttrium (Y), Indium (In), Terbium (Tb), and Bismuth (Bi).
Protocol:
-
Standard Preparation:
-
Prepare a multi-element stock standard solution containing the analytes of interest.
-
Prepare a mixed internal standard stock solution.
-
Prepare a series of calibration standards by diluting the multi-element stock standard. Each calibration standard must be fortified with the same concentration of the internal standard mix. The final concentration of internal standards should be consistent across all blanks, standards, and samples.[3]
-
-
Sample Preparation:
-
For dissolved metals, filter the sample and acidify.
-
For total recoverable metals, digest the sample using an appropriate acid digestion method.
-
Add the internal standard mix to each sample to achieve the same final concentration as in the calibration standards.
-
-
Analysis:
-
Tune and calibrate the ICP-MS according to the manufacturer's instructions.
-
Analyze the calibration blank, calibration standards, and samples.
-
The instrument software will calculate the ratio of the analyte signal to the internal standard signal for each measurement.
-
-
Quantification:
-
A calibration curve is constructed by plotting the analyte/internal standard response ratio against the analyte concentration for the calibration standards.
-
The concentration of the analyte in the samples is determined from the calibration curve using their measured analyte/internal standard response ratios.
-
-
Quality Control:
EPA Method 525.3: Determination of Semivolatile Organic Compounds in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS)
Objective: To determine a wide range of semivolatile organic compounds in drinking water.
Instrumentation: Gas Chromatograph/Mass Spectrometer (GC/MS).
Internal Standards: Examples include acenaphthene-d10, phenanthrene-d10, and chrysene-d12. The internal standards are added to the sample extract just prior to analysis.[6]
Protocol:
-
Standard Preparation:
-
Prepare a stock standard solution containing the target analytes.
-
Prepare a stock solution of the internal standards.
-
Prepare a series of calibration standards by diluting the analyte stock solution. Each calibration standard is then fortified with a constant amount of the internal standard solution.
-
-
Sample Preparation:
-
A 1-liter water sample is fortified with surrogate analytes.[6]
-
The sample is passed through a solid-phase extraction (SPE) cartridge to extract the analytes.
-
The analytes are eluted from the SPE cartridge with a small volume of organic solvent.
-
The extract is dried and concentrated.
-
The internal standards are added to the final extract just before GC/MS analysis.[6]
-
-
Analysis:
-
Inject the prepared standards and sample extracts into the GC/MS.
-
The GC separates the compounds, and the MS detects and quantifies them.
-
-
Quantification:
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
The concentration of each analyte in the sample extract is determined from its peak area ratio using the calibration curve.
-
-
Quality Control:
-
Surrogate recoveries must be within specified limits to ensure the efficiency of the extraction process.
-
Analyze laboratory reagent blanks to check for contamination.
-
Perform matrix spike and matrix spike duplicate analyses to assess method performance in the sample matrix.
-
EPA Method 6020B: Inductively Coupled Plasma-Mass Spectrometry for Trace Element Analysis in Waters and Wastes
Objective: To determine trace elements in a variety of environmental matrices.
Instrumentation: Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).
Internal Standards: Recommended internal standards include Lithium (⁶Li), Scandium (Sc), Yttrium (Y), Indium (In), Terbium (Tb), and Bismuth (Bi).[7]
Protocol:
-
Standard Preparation:
-
Prepare multi-element calibration standards from stock solutions.
-
Prepare an internal standard solution containing a mix of the chosen internal standards.
-
The internal standards can be mixed with the calibration standards and samples or added online via a mixing tee.[7]
-
-
Sample Preparation:
-
Samples are digested using an appropriate method as outlined in SW-846.
-
If not added online, the internal standard solution is added to the digested samples.
-
-
Analysis:
-
The ICP-MS is tuned and calibrated.
-
Analyze the calibration standards and samples.
-
-
Quantification:
-
The concentration of the analytes is determined by the instrument software based on the relative response of the analyte to its assigned internal standard.
-
-
Quality Control:
-
Internal standard responses in each sample should be within 70-130% of the response in the calibration blank.[7]
-
A calibration blank and a continuing calibration verification (CCV) standard are analyzed after every 10 samples.[2]
-
Laboratory control samples (LCS) are analyzed to monitor the performance of the entire analytical system.[7]
-
Conclusion
The choice between internal and external standard calibration methods is a critical decision in environmental analysis that directly impacts the quality and defensibility of the data. While the external standard method offers simplicity, the internal standard method provides superior precision and accuracy by correcting for a wide range of potential errors. For regulatory methods, such as those prescribed by the EPA, where data of the highest quality is essential, the use of internal standards is often mandated and is considered the best practice for achieving reliable and reproducible results, especially in complex environmental matrices. By understanding the principles, performance characteristics, and detailed protocols associated with each method, researchers and analysts can make informed decisions to ensure the integrity of their environmental data.
References
Safety Operating Guide
Proper Disposal Procedures for Phenoxy-d5-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Phenoxy-d5-acetic Acid, ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are based on established best practices for chemical waste management.
I. Immediate Safety Considerations
Before handling Phenoxy-d5-acetic Acid, it is crucial to be familiar with its hazard profile. While specific data for the deuterated form is limited, the safety precautions for Phenoxyacetic acid should be strictly followed. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE) is mandatory. Always wear:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.
-
Body Protection: A lab coat or a protective suit to prevent skin contact.
II. Quantitative Data Summary
The following table summarizes key quantitative data for Phenoxy-d5-acetic Acid and its non-deuterated counterpart, Phenoxyacetic Acid. This information is critical for safe handling and disposal.
| Property | Phenoxy-d5-acetic Acid | Phenoxyacetic Acid |
| CAS Number | 154492-74-7[1][2] | 122-59-8[3] |
| Molecular Formula | C₈H₃D₅O₃[1] | C₈H₈O₃[3] |
| Molecular Weight | 157.18 g/mol [2][4] | 152.15 g/mol [3] |
| Melting Point | Not available | 98-101 °C[5] |
| Boiling Point | Not available | 285 °C (decomposes)[3][5] |
| Solubility in Water | Not available | Slightly soluble[6] |
III. Step-by-Step Disposal Protocol
The proper disposal of Phenoxy-d5-acetic Acid is a critical step in laboratory safety and environmental protection. The following protocol outlines the required procedures.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealed container for Phenoxy-d5-acetic Acid waste.
- Do not mix with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
2. Spill Management:
- In case of a spill, evacuate the area and ensure adequate ventilation.
- Wear appropriate PPE before attempting to clean the spill.
- For solid spills, carefully sweep up the material to avoid dust formation and place it in the designated waste container.
- For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and collect the absorbed material into the waste container.
- Do not allow the substance to enter drains or sewer systems.
3. Final Disposal:
- All disposal procedures must be conducted through a licensed and approved waste disposal company.
- One recommended method for disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7]
- Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company for management.[7]
- Always follow local, state, and federal regulations for hazardous waste disposal.
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of Phenoxy-d5-acetic Acid.
Caption: Disposal workflow for Phenoxy-d5-acetic Acid.
Caption: Spill response plan for Phenoxy-d5-acetic Acid.
References
- 1. BioOrganics [bioorganics.biz]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. Phenoxyacetic acid | 122-59-8 [chemicalbook.com]
- 7. Phenoxy-d5-acetic Acid | CAS 154492-74-7 | LGC Standards [lgcstandards.com]
Essential Safety and Logistical Information for Handling Phenoxy-d5-acetic Acid
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Phenoxy-d5-acetic Acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.
Hazard Identification and Classification
Phenoxy-d5-acetic acid is a deuterated form of phenoxyacetic acid. While specific data for the deuterated compound is limited, the safety profile is expected to be analogous to its non-deuterated counterpart. Phenoxyacetic acid is classified as hazardous.[1]
Hazard Statements:
-
Harmful if swallowed (H302).[1]
-
Causes skin irritation (H315).[1]
-
May cause an allergic skin reaction (H317).
-
Causes serious eye damage or irritation (H318/H319).[1]
-
May cause respiratory irritation (H335).[1]
-
Very toxic to aquatic life (H400).
-
Harmful to aquatic life with long-lasting effects (H412).
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation/Damage | H318/H319 | Causes serious eye irritation or damage.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. |
| Aquatic Hazard (Acute) | H400 | Very toxic to aquatic life. |
| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[1] A face shield may also be necessary.[2] | To protect against splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] Lab coat or protective coveralls.[4][5] | To prevent skin contact, irritation, and potential sensitization. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA approved respirator should be used.[5] | To prevent inhalation and respiratory irritation.[1] |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of Phenoxy-d5-acetic Acid from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[6]
-
Keep the container tightly closed.[2][7] The recommended storage temperature is 2-8°C for long-term storage.[8]
2. Engineering Controls:
-
Work in a chemical fume hood to minimize inhalation exposure.[9]
-
Ensure that an eyewash station and a safety shower are readily accessible.[7][10]
3. Handling and Use:
4. Spill Management:
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as sand or vermiculite.[2][9] Collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[2][12]
-
Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[13] Prevent the spill from entering drains.[1][2]
Disposal Plan
Proper disposal of Phenoxy-d5-acetic Acid and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Dispose of unused or contaminated Phenoxy-d5-acetic Acid as hazardous waste.[2]
-
Do not dispose of it down the drain.[1]
-
Collect waste in a clearly labeled, sealed container.
-
Arrange for disposal through a licensed chemical waste disposal company.[1][9] One disposal option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and weighing paper, should also be disposed of as hazardous waste.
-
Place these materials in a sealed and labeled container for disposal.
-
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of Phenoxy-d5-acetic Acid.
Caption: Workflow for the safe handling of Phenoxy-d5-acetic Acid.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 4. med.navy.mil [med.navy.mil]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. clearsynth.com [clearsynth.com]
- 9. google.com [google.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. angenechemical.com [angenechemical.com]
- 12. laballey.com [laballey.com]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
